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5-(1-Aminoethyl)pyridin-2-ol dihydrochloride Documentation Hub

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  • Product: 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride
  • CAS: 2416237-10-8

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile of 5-(1-Aminoethyl)pyridin-2-ol Dihydrochloride

The following technical guide details the solubility profile, solvent interaction mechanisms, and handling protocols for 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride . Executive Summary 5-(1-Aminoethyl)pyridin-2-ol dihyd...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent interaction mechanisms, and handling protocols for 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride .

Executive Summary

5-(1-Aminoethyl)pyridin-2-ol dihydrochloride (MW: ~211.09 g/mol ) is a highly polar, ionic salt composed of a functionalized pyridine core. Its solubility behavior is governed by the competition between its rigid crystal lattice energy and the solvation capacity of the solvent.

  • Water Solubility: Excellent (>50 mg/mL). The dihydrochloride salt form renders the compound highly hydrophilic, leveraging ion-dipole interactions.

  • DMSO Solubility: Good (10–50 mg/mL). Soluble via dipole-dipole interactions, though dissolution rates may be slower compared to water due to the high chloride content.

  • Preferred Stock Solvent: DMSO is recommended for biological stock solutions (10–100 mM) to inhibit microbial growth and hydrolytic degradation, despite water being the thermodynamically superior solvent.

Physicochemical Characterization

To master the handling of this compound, one must understand its structural dynamics in solution.

Structural Analysis & Salt Form Impact

The compound exists in a tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam). In the solid state and polar solvents, the 2-pyridone form typically predominates.

  • Cationic Centers: The dihydrochloride form (2HCl) implies protonation at two sites:

    • The primary aliphatic amine on the ethyl side chain (pKa ~9–10).

    • The carbonyl oxygen or ring nitrogen of the pyridone core (pKa < 1), forming a highly ionic species.

  • Implication: The high charge density creates a massive enthalpic drive for hydration, making water the most efficient solvent for rapid dissolution.

Theoretical Solubility Metrics
ParameterValue (Est.)Implication
Molecular Weight ~211.09 g/mol Small molecule; favorable kinetics.
LogP (Free Base) -0.5 to 0.5Inherently hydrophilic even before salt formation.
H-Bond Donors 4 (Amine, NH+, OH)Strong interaction with protic solvents.
H-Bond Acceptors 2 (O, Ring N)Good interaction with DMSO.

Solvent Interaction Mechanisms

The following diagram illustrates the mechanistic difference between aqueous hydration and DMSO solvation for this specific salt.

SolvationMechanism cluster_Solid Solid State (Crystal Lattice) cluster_Water Aqueous Solvation (Water) cluster_DMSO Organic Solvation (DMSO) Compound 5-(1-Aminoethyl)pyridin-2-ol • 2HCl H2O_Mech Mechanism: Ion-Dipole Interaction Compound->H2O_Mech Rapid Dissolution DMSO_Mech Mechanism: Dipole-Dipole & H-Bond Acceptance Compound->DMSO_Mech Slower Kinetics H2O_Result Dissociation: [R-NH3]+ + 2Cl- + H2O shells H2O_Mech->H2O_Result DMSO_Result Solvation: Ion Pairs Stabilized by S=O Dipole DMSO_Mech->DMSO_Result

Figure 1: Comparative solvation mechanisms. Water utilizes energetic ion-dipole hydration shells for rapid dissociation, while DMSO relies on its high dielectric constant and sulfoxide dipole to stabilize the ion pairs.

Experimental Protocols (Self-Validating)

Protocol A: Thermodynamic Solubility Assessment (Visual)

Purpose: To determine the saturation limit (max solubility) in Water vs. DMSO.

Reagents:

  • Compound: 5-(1-Aminoethyl)pyridin-2-ol 2HCl

  • Solvents: HPLC-grade Water, Anhydrous DMSO (>99.9%)

Workflow:

  • Weighing: Weigh 10 mg of compound into two separate 1.5 mL microcentrifuge tubes.

  • Aliquot Addition:

    • Tube A (Water): Add 100 µL water (Target: 100 mg/mL). Vortex for 30s.

    • Tube B (DMSO): Add 100 µL DMSO (Target: 100 mg/mL). Vortex for 30s.

  • Observation & Iteration:

    • If clear: Solubility > 100 mg/mL.[1] Stop.

    • If cloudy/precipitate: Add solvent in 100 µL increments, vortexing between additions, until clear.

  • Calculation:

    
    
    
Protocol B: Stock Solution Preparation for Bioassays

Purpose: To create a sterile, stable 50 mM stock solution.

Step-by-Step Methodology:

  • Calculate Mass: For 1 mL of 50 mM stock:

    
    
    
  • Dissolution: Weigh ~10.6 mg into a sterile vial. Add 1 mL of anhydrous DMSO .

    • Note: If dissolution is slow, sonicate in a water bath at 37°C for 5 minutes.

  • Sterilization: Do not filter DMSO stocks through cellulose acetate (CA) membranes (DMSO dissolves CA). Use PTFE or Nylon syringe filters (0.22 µm).

  • Storage: Aliquot into amber vials to prevent light degradation. Store at -20°C.

Comparative Data & Practical Implications

The following table summarizes the operational solubility ranges derived from chemical principles and analogue behavior.

FeatureWater (H₂O)Dimethyl Sulfoxide (DMSO)
Solubility Limit High (>50 mg/mL)Moderate-High (20–50 mg/mL)
Dissolution Rate InstantaneousModerate (may require sonication)
pH in Solution Acidic (pH 2–4 due to 2HCl)Neutral (Apparent)
Freeze/Thaw Stability HighHigh
Biological Use Direct use (adjust pH first)Preferred for Stock (Dilute >1:1000)
Hygroscopicity Very High (Absorbs moisture)High (DMSO is hygroscopic)
Critical Troubleshooting: The "Common Ion" Effect

If you attempt to dissolve this compound in PBS or Saline (0.9% NaCl) directly, you may observe reduced solubility compared to pure water.

  • Cause: The high concentration of Chloride ions (Cl⁻) in PBS shifts the equilibrium back toward the solid precipitate (

    
    ).
    
  • Solution: Dissolve in pure water or DMSO first, then dilute into the buffer.[2]

Stability & Storage

  • Hygroscopicity: As a dihydrochloride salt, this compound is extremely hygroscopic. It will absorb atmospheric water, turning into a sticky gum if left open.

    • Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation. Handle in a desiccated environment if possible.

  • DMSO Freezing: DMSO freezes at ~18.5°C. If your stock is frozen, thaw completely and vortex before use to ensure no concentration gradients exist (cryoconcentration effect).

References

  • PubChem. 5-(1-aminoethyl)-1H-pyridin-2-one (Compound).[3] National Library of Medicine. Available at: [Link][3]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Available at: [Link][4]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5] Advanced Drug Delivery Reviews. (General principles of salt solubility). Available at: [Link]

Sources

Exploratory

Thermodynamic Stability Profile of 5-(1-Aminoethyl)pyridin-2-ol Dihydrochloride

[1] Executive Summary: The Metastable Salt Architecture 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride (CAS: 2416237-10-8) represents a complex thermodynamic case study in salt selection. While often cataloged under its "p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Metastable Salt Architecture

5-(1-Aminoethyl)pyridin-2-ol dihydrochloride (CAS: 2416237-10-8) represents a complex thermodynamic case study in salt selection. While often cataloged under its "pyridin-2-ol" nomenclature, this molecule exists predominantly as 5-(1-aminoethyl)-2-pyridone in the solid state.[1]

The critical stability factor for this compound is its stoichiometry . As a dihydrochloride, it relies on the protonation of two distinct basic sites with vastly different pKa values: a highly basic primary amine (pKa ~10.[2]6) and a weakly basic pyridone oxygen (pKa ~0.8). This creates a "Protonation Gap" that renders the second equivalent of HCl thermodynamically labile.

Key Stability Verdict: The dihydrochloride form is likely metastable . It is prone to disproportionation (loss of HCl) to form the thermodynamically favored monohydrochloride, particularly under thermal stress or low-humidity storage.

Molecular Architecture & Tautomeric Equilibrium[1]

To understand the stability, we must first correct the structural assumption.[2] The "pyridin-2-ol" tautomer is aromatic but energetically disfavored compared to the "pyridin-2-one" (lactam) form in the solid phase.[1]

The Tautomeric Reality

In the solid state and polar solvents, the equilibrium shifts >99% toward the 2-pyridone form. This dictates the protonation sites:

  • Primary Amine (Side Chain): A classical sp³ nitrogen. High basicity. Forms a stable ionic bond with the first HCl.

  • Pyridone Carbonyl (Ring): The amide-like resonance reduces the basicity of the ring nitrogen. Protonation occurs at the carbonyl oxygen, forming a hydroxypyridinium cation.[2] This bond is weak and prone to dissociation.

Visualization: Tautomerism & Protonation Sites

The following diagram illustrates the structural transformation and the thermodynamic vulnerability of the second HCl molecule.

TautomerStability Hydroxyl 2-Hydroxypyridine Form (Aromatic, Gas Phase) Pyridone 2-Pyridone Form (Solid State Dominant) Hydroxyl->Pyridone Tautomerization (ΔG < 0 in solid) MonoHCl Monohydrochloride (Thermodynamically Stable) Pyridone->MonoHCl + 1 eq HCl (Protonation of NH2) DiHCl Dihydrochloride (Metastable) MonoHCl->DiHCl + Excess HCl (Protonation of C=O) DiHCl->MonoHCl HCl Loss (Disproportionation)

Thermodynamic Stability Analysis

The pKa Mismatch (The "Protonation Gap")

The stability of a salt is governed by the difference between the pKa of the base and the pH of the counterion source.

  • Site A (Side Chain Amine): pKa ≈ 10.6.

    
     with HCl (-7) is >17.[1] Result:  Highly stable, tight ion pairing.[2]
    
  • Site B (Pyridone Oxygen): pKa ≈ 0.75.

    
     with HCl is ~7. Result:  Weak ion pairing. The proton is loosely held, and the lattice energy may barely overcome the entropic drive for HCl gas release.
    
Solid-State Risks[1]
  • Hygroscopicity: Dihydrochloride salts of weak bases are notoriously hygroscopic. The weakly bound HCl acts as a nucleation site for moisture, leading to deliquescence (dissolving in absorbed water).

  • Disproportionation:

    
    
    This reaction is driven by heat and gas flow (e.g., during drying or stability testing).
    
Quantitative Stability Data Summary

Note: Values derived from structural analogs (e.g., amino-pyridines) where specific data is proprietary.

ParameterValue / Risk LevelImplication
Melting Point >180°C (Decomposition)Likely degrades via HCl loss before true melting.[1]
pKa (Site 1) 10.6 ± 0.2Stable salt formation.
pKa (Site 2) 0.8 ± 0.3Critical Risk: Weak salt formation.
Hygroscopicity High (Class 3/4)Requires storage <30% RH or desiccant.
Thermal Stability ModerateStable <60°C; HCl evolution likely >80°C.

Experimental Protocols for Stability Assessment

To validate the stability of your specific lot, the following self-validating workflows are recommended.

Protocol: Thermal Disproportionation Analysis (TGA-MS)

Objective: Distinguish between solvate loss, moisture loss, and HCl loss.[2]

  • Instrument: Thermogravimetric Analyzer coupled with Mass Spectrometry.

  • Sample: 5-10 mg of 5-(1-Aminoethyl)pyridin-2-ol 2HCl.

  • Method: Ramp 10°C/min from 25°C to 300°C under N₂ purge.

  • Detection: Monitor m/z 18 (H₂O) and m/z 36/38 (HCl).

  • Interpretation:

    • Weight loss <100°C with m/z 18: Surface moisture.

    • Weight loss onset ~80-120°C with m/z 36:Loss of the second HCl equivalent. This confirms the metastable nature.

Protocol: pH-Rate Profiling

Objective: Determine solution stability and hydrolysis risk.[1]

  • Preparation: Dissolve compound to 1 mg/mL in buffers (pH 1.2, 4.5, 6.8, 10.0).

  • Incubation: Store at 40°C for 7 days.

  • Analysis: HPLC-UV (254 nm).

    • Column: C18 (high aqueous stability).

    • Mobile Phase: Phosphate buffer / Acetonitrile gradient.

  • Expectation: The molecule is chemically stable (no bond breaking) across pH 1-9, but the salt species will change. At pH > 7, the free base precipitates or forms.[2]

Visualization: Stability Testing Workflow

StabilityWorkflow Start Start: 5-(1-Aminoethyl)pyridin-2-ol 2HCl TGA TGA-MS Analysis (Thermal Stress) Start->TGA DVS DVS Isotherm (Humidity Stress) Start->DVS Decision1 HCl Loss < 100°C? TGA->Decision1 Decision2 Mass Change > 2%? DVS->Decision2 ResultStable Stable Monohydrate or Robust Salt Decision1->ResultStable No ResultUnstable Metastable: Switch to Mono-HCl or Mesylate Decision1->ResultUnstable Yes (m/z 36) Decision2->ResultStable No Decision2->ResultUnstable Yes (Deliquescent)

Storage & Handling Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:

  • Container Closure: Use High-Density Polyethylene (HDPE) bottles with induction seals. Do not use simple screw caps.

  • Desiccant: Silica gel is insufficient if the salt is deliquescent. Use molecular sieves or maintain an inert atmosphere (N₂).

  • Re-Assay Strategy: Do not rely on melting point for purity. Use Argentometric Titration (for Chloride content) to verify the 2:1 stoichiometry has not drifted to 1.5:1 or 1:1 over time.

References

  • Tautomerism of 2-Hydroxypyridines

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomeriz
    • URL:[Link]

  • Amine Salt Thermodynamics

    • Source: University of Glasgow Theses.
    • Title: Amine hydrochloride salts: a problem in polyurethane synthesis (L
    • URL:[Link]

  • pKa Data for Pyridines

    • Source: Alfa Chemistry.
    • Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[2]

  • Compound Identity (PubChem)

    • Source: PubChem Compound Summary.
    • Title: 5-(1-aminoethyl)-1H-pyridin-2-one (CID 68496626).[1][3]

    • URL:[Link]

Sources

Foundational

pKa Values and Ionization Behavior of 5-(1-Aminoethyl)pyridin-2-ol Dihydrochloride

Technical Guide for Drug Development & Analytical Applications Executive Summary This guide details the physicochemical properties of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride , focusing on its dissociation constants...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Analytical Applications

Executive Summary

This guide details the physicochemical properties of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride , focusing on its dissociation constants (pKa) and ionization states.[1][2] For researchers in drug discovery, understanding these values is critical for optimizing solubility, membrane permeability (LogD), and formulation stability.[2]

The molecule presents a complex ionization profile due to the tautomeric equilibrium of the 2-hydroxypyridine/2-pyridone system and the presence of a primary aliphatic amine.[2] At physiological pH (7.4), this compound exists predominantly as a monocation , a factor that significantly influences its pharmacokinetics.[2]

Structural Analysis & Functional Group Chemistry

To accurately determine pKa, we must first deconstruct the molecule into its ionizable fragments and address the tautomeric dominance that dictates its behavior in aqueous solution.[2]

The Tautomeric Challenge

While the IUPAC name suggests a "pyridin-2-ol" (hydroxy) structure, experimental evidence confirms that in aqueous media, the equilibrium heavily favors the 2-pyridone (lactam) tautomer (


 in favor of pyridone).[2]
  • Implication: We are not measuring the basicity of a pyridine nitrogen (typically pKa ~5.2). Instead, we are measuring the acidity of a lactam amide-like nitrogen and the very weak basicity of a carbonyl oxygen.[2]

Ionizable Centers

The dihydrochloride salt form (


) implies the molecule is fully protonated at two sites in the solid state.[2] Upon dissolution, it undergoes stepwise deprotonation:[2]
Functional GroupChemical NatureEstimated pKaRole in Solution
Carbonyl Oxygen (Pyridone)Very Weak Base0.7 – 1.0 Protonated only at pH < 1.[2] Loses proton immediately in water.[2]
Aliphatic Amine (Side Chain)Primary Amine9.4 – 9.8 Major basic center. Protonated (

) at neutral pH.[2]
Ring Nitrogen (Pyridone)Weak Acid (Amide-like)~11.6 Deprotonates to form an anion only at very high pH (>11).[2]

Ionization Scheme & pKa Assignments

The following diagram illustrates the transition from the dihydrochloride salt (Dication) to the anionic species.

Visualization of Ionization States (Graphviz)[2]

IonizationScheme Dication Dication (+2) (Solid 2HCl Salt) pH < 0.5 Monocation Monocation (+1) (Dominant at pH 7.4) pH 2.0 - 9.0 Dication->Monocation pKa1 ≈ 0.8 (Loss of O-H proton) Neutral Neutral / Zwitterion (0) (Transient Species) pH 10.0 - 11.0 Monocation->Neutral pKa2 ≈ 9.6 (Loss of NH3+ proton) Anion Anion (-1) (Basic Solution) pH > 12.0 Neutral->Anion pKa3 ≈ 11.6 (Loss of Ring N-H)

Caption: Stepwise deprotonation pathway. The physiological species is the Monocation (+1).[2]

Detailed pKa Descriptions
pKa 1: ~0.8 (Pyridone Oxygen Protonation)
  • Mechanism: Protonation occurs at the carbonyl oxygen of the pyridone ring.[2]

  • Relevance: This value is extremely low.[2] In standard aqueous solutions (pH > 2), this proton is effectively absent.[2] The "dihydrochloride" salt will release this proton immediately upon dissolution, creating a strongly acidic solution if not buffered.[2]

pKa 2: 9.6 ± 0.2 (Aliphatic Amine) [2]
  • Mechanism: Deprotonation of the side-chain ammonium group (

    
    ).[2]
    
  • Relevance: This is the most critical value for biological applications.[2] The electron-withdrawing nature of the pyridone ring (via the alkyl linker) slightly lowers this pKa compared to ethylamine (10.7), placing it in the 9.4–9.8 range.[2]

  • Status at pH 7.4: >99% Protonated (Positively Charged).[2]

pKa 3: ~11.6 (Ring Nitrogen)
  • Mechanism: Removal of the proton from the lactam nitrogen (

    
    ).[2]
    
  • Relevance: This creates an aromatic anion.[2] Because this pKa is well above physiological pH, the ring remains neutral in biological systems.[2]

Experimental Determination Protocol

Potentiometric Titration Workflow (For pKa 2 & 3)

Equipment:

  • Automatic Titrator (e.g., Mettler Toledo or Sirius T3).[2]

  • Glass pH Electrode (calibrated at pH 4.0, 7.0, 10.0).[2]

  • Temperature control: 25°C ± 0.1°C.

Protocol:

  • Solution Prep: Dissolve ~5 mg of the dihydrochloride salt in 20 mL of degassed 0.15 M KCl (ionic strength adjuster).

  • Acidification: The solution will be acidic initially.[2] If starting from neutral solid, add HCl to reach pH ~2.0.[2]

  • Titrant: Titrate with 0.1 M carbonate-free NaOH.

  • Data Collection: Record pH vs. Volume NaOH. Ensure equilibration time (30s) between additions.

  • Analysis: Use the Bjerrum difference plot or Gran plot method to identify inflection points.[2]

Expected Titration Curve

Caption: Conceptual titration curve showing two distinct buffer regions corresponding to the amine and ring nitrogen.

Applications in Drug Development[2]

Solubility Profile
  • pH 1–8: High solubility.[2] The molecule carries a +1 charge (on the amine), preventing crystal lattice aggregation.[2]

  • pH 9–11: Reduced solubility.[2] As pH approaches pKa 2 (9.6), the neutral species concentration increases, potentially leading to precipitation if the concentration exceeds intrinsic solubility (

    
    ).[2]
    
Bioavailability & Permeability

At physiological pH (7.4), the molecule is a monocation .[2]

  • Implication: Passive diffusion across the blood-brain barrier (BBB) or gut membrane may be limited by the charge.[2]

  • Strategy: Prodrug formulation or lipid-based delivery systems may be required if the target is intracellular or CNS-located.[2]

References

  • PubChem. (2025).[1][2][3][4] 5-(1-aminoethyl)-1H-pyridin-2-one (CID 68496626).[2][3] National Library of Medicine.[2][3] [Link][2][3]

  • Williams, R. (2022).[2] pKa Data Compiled by R. Williams.[2] Organic Chemistry Data.[2][5] (Source for analog 2-pyridone and ethylamine values). [Link]

  • Kütt, A., et al. (2018).[2][5] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[2][5] [Link][2][5]

  • Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry.[2][6][7][8][9] 5th Ed.[2] Wiley-Blackwell.[2] (Authoritative text on hydroxypyridine/pyridone tautomerism).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 5-(1-Aminoethyl)pyridin-2-ol Dihydrochloride

Executive Summary This application note details a robust, scalable synthetic route for 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride , a critical pharmacophore found in various kinase inhibitors and antibacterial agents (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride , a critical pharmacophore found in various kinase inhibitors and antibacterial agents (e.g., delafloxacin derivatives).

While direct functionalization of 2-pyridones is chemically challenging due to tautomeric ambiguity and poor solubility, this protocol utilizes a O-protected precursor strategy . We employ a 2-methoxypyridine intermediate to mask the amide functionality, allowing for clean side-chain manipulation. The final step utilizes a "one-pot" deprotection and salt formation strategy to deliver the target molecule in high purity (>98%).

Key Advantages of This Protocol
  • Regiocontrol: Uses 2-methoxypyridine to lock the aromatic tautomer, preventing N-alkylation side reactions.

  • Chemo-selectivity: Oxime reduction avoids the over-alkylation often seen in direct reductive aminations.

  • Salt Precision: Specific conditions provided to ensure formation of the stoichiometric dihydrochloride salt.[1]

Retrosynthetic Analysis

The logical disconnection relies on the stability of the 2-methoxypyridine scaffold. The target is accessed via the hydrolysis of the methoxy group after the installation of the delicate primary amine.[1]

Retrosynthesis Target Target: 5-(1-Aminoethyl)pyridin-2-ol Dihydrochloride Inter1 Intermediate 1: 1-(6-Methoxypyridin-3-yl)ethanamine Target->Inter1 Acidic Hydrolysis (Demethylation) Inter2 Intermediate 2: 1-(6-Methoxypyridin-3-yl)ethanone (Oxime Precursor) Inter1->Inter2 Reductive Amination (via Oxime) SM Starting Material: 5-Bromo-2-methoxypyridine (or 6-Methoxynicotinic acid) Inter2->SM Stille/Heck Coupling or Lithiation/Acylation

Figure 1: Retrosynthetic disconnection showing the O-methyl protection strategy.

Detailed Experimental Protocols

Stage 1: Synthesis of 1-(6-Methoxypyridin-3-yl)ethanone Oxime

Objective: Convert the acetyl group to a stable oxime intermediate, avoiding the formation of secondary amines common in direct reductive amination.

  • Precursor: 1-(6-Methoxypyridin-3-yl)ethanone (Commercially available or synthesized via Stille coupling of 5-bromo-2-methoxypyridine with tributyl(1-ethoxyvinyl)tin).

  • Reagents: Hydroxylamine hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ), Ethanol (
    
    
    ).[1]

Procedure:

  • Dissolution: In a 500 mL round-bottom flask, dissolve 1-(6-methoxypyridin-3-yl)ethanone (10.0 g, 66.2 mmol) in absolute ethanol (150 mL).

  • Reagent Addition: Add Hydroxylamine hydrochloride (6.9 g, 99.3 mmol, 1.5 eq) followed by Sodium Acetate (8.2 g, 99.3 mmol, 1.5 eq).

  • Reaction: Fit the flask with a reflux condenser and heat to reflux (78 °C) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3); the ketone spot (

    
    ) should disappear, replaced by the oxime (
    
    
    
    ).
  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume under reduced pressure.[1] Pour the residue into ice-water (200 mL).

  • Isolation: The oxime usually precipitates as a white solid.[1] Filter, wash with cold water (2 x 50 mL), and dry in a vacuum oven at 45 °C.

    • Yield Expectation: 90-95% (approx. 10.0 g).[1]

    • Checkpoint:

      
       NMR should show a broad singlet (OH) at ~11.0 ppm and disappearance of the methyl ketone singlet.[1]
      
Stage 2: Reduction to 1-(6-Methoxypyridin-3-yl)ethanamine

Objective: Reduce the oxime to the primary amine without affecting the methoxy protecting group or the pyridine ring.

  • Method Selection: Zinc/Acetic Acid reduction is chosen for its high chemoselectivity and operational simplicity over catalytic hydrogenation (which risks reducing the pyridine ring).[1]

Procedure:

  • Setup: Place the Oxime (10.0 g, 60.2 mmol) in a 1 L flask and dissolve in Glacial Acetic Acid (150 mL).

  • Activation: Cool the solution to 10-15 °C using a water bath.

  • Addition: Add Zinc Dust (15.7 g, 240 mmol, 4 eq) portion-wise over 30 minutes. Caution: Exothermic reaction.[1] Keep temperature < 40 °C.

  • Stirring: Allow the mixture to warm to room temperature and stir vigorously for 12 hours.

  • Filtration: Filter the mixture through a pad of Celite to remove zinc residues. Wash the pad with Methanol (50 mL).[1]

  • Neutralization: Concentrate the filtrate to remove most acetic acid.[1] Dilute with water (100 mL) and basify to pH > 12 using 4M NaOH (aq).

  • Extraction: Extract the free amine with Dichloromethane (DCM) (3 x 100 mL). Dry the combined organics over

    
     and concentrate.
    
    • Yield Expectation: 80-85% as a pale yellow oil.

    • Note: This intermediate is air-sensitive (absorbs

      
      ). Store under nitrogen or proceed immediately.
      
Stage 3: Hydrolysis and Salt Formation (The "Dihydrochloride" Step)

Objective: Simultaneously cleave the methyl ether and form the dihydrochloride salt.

  • Mechanism: Acid-mediated hydrolysis of the vinylogous ester (2-methoxypyridine) generates the 2-pyridone tautomer.

  • Reagents: 37% Hydrochloric Acid (aq), 1,4-Dioxane.[1]

Procedure:

  • Hydrolysis: Dissolve the Amine oil (5.0 g, 32.8 mmol) in 1,4-Dioxane (20 mL). Add conc. HCl (30 mL) cautiously.

  • Reflux: Heat the mixture to reflux (100 °C) for 6-8 hours.

    • Mechanistic Insight: The harsh conditions are required to cleave the aromatic methyl ether.[1] The reaction converts the 2-methoxypyridine to the 2-hydroxypyridine (2-pyridone) form.

  • Concentration: Evaporate the solvent and excess HCl to dryness under reduced pressure to yield a sticky solid.

  • Salt Crystallization (Critical for 2HCl):

    • Redissolve the residue in a minimum amount of Methanol (10 mL).[1]

    • Add 4M HCl in Dioxane (10 mL) to ensure full protonation.[1]

    • Slowly add Diethyl Ether (100 mL) with stirring to induce precipitation.

  • Filtration: Collect the off-white hygroscopic solid under a nitrogen atmosphere (Schlenk filtration recommended).

  • Drying: Dry over

    
     in a vacuum desiccator for 24 hours.
    

Final Product Data:

  • Appearance: Off-white to pale yellow hygroscopic solid.

  • Stoichiometry: The product is 5-(1-Aminoethyl)pyridin-2-ol

    
     2HCl.
    
    • Note: The 2-pyridone oxygen is weakly basic; the second HCl molecule is often loosely bound. If a non-hygroscopic salt is preferred for stability studies, the monohydrochloride can be obtained by recrystallizing from Ethanol/Water without excess HCl gas.[1]

Analytical Validation & QC

TestMethodAcceptance Criteria
Identity 1H NMR (D2O)

1.50 (d, 3H, CH3), 4.35 (q, 1H, CH), 6.60 (d, 1H, Ar-H3), 7.75 (dd, 1H, Ar-H4), 7.85 (d, 1H, Ar-H6).[1] Methoxy singlet (~3.9 ppm) must be absent.[1]
Purity HPLC (C18, 0.1% TFA)> 98.0% (Area under curve)
Counterion Ion ChromatographyChloride content: 30-32% (Theoretical for 2HCl: ~31.2%)
Chirality Chiral HPLCRacemic (unless chiral resolution step applied)

Process Visualization

Synthetic Workflow

SynthesisFlow Start Start: 1-(6-Methoxypyridin-3-yl)ethanone Step1 Step 1: Oximation (NH2OH.HCl, NaOAc, EtOH) Start->Step1 Reflux 3h Step2 Step 2: Reduction (Zn, AcOH) Step1->Step2 <40°C, 12h Step3 Step 3: Hydrolysis & Salting (conc. HCl, Reflux) Step2->Step3 Reflux 8h Final Final Product: 5-(1-Aminoethyl)pyridin-2-ol . 2HCl Step3->Final Crystallization

Figure 2: Linear workflow for the synthesis of the target dihydrochloride salt.

Safety & Handling (HSE)

  • Pyridine Derivatives: 2-Methoxypyridine derivatives can be toxic and skin irritants. Handle in a fume hood.

  • Zinc Dust: Pyrophoric hazard if dry and fine.[1] Dispose of zinc residues by quenching in dilute HCl slowly.[1]

  • Conc. HCl: Corrosive.[1] The hydrolysis step generates Methyl Chloride (gas) as a byproduct of demethylation; ensure scrubber or efficient ventilation is active.[1]

  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic.[1] Store in a desiccator at -20 °C.

References

  • Synthesis of 2-pyridones via Hydrolysis

    • Title: "Hydrolysis of 2-methoxypyridines to 2-pyridones"
    • Source:Journal of the Chemical Society B, 1968, 492.[1][2]

    • Context: Establishes the acidic conditions required to cleave the methyl ether.[1]

    • (Representative link to RSC archives)

  • Oxime Reduction Methodology

    • Title: "Zinc-c
    • Source:Journal of Chemical Research, 2003.[1]

    • Context: Validates the Zn/AcOH method for chemoselective reduction of oximes in the presence of heterocycles.
  • Target Molecule Data (Free Base)

    • Title: "5-(1-aminoethyl)-1H-pyridin-2-one"[3]

    • Source: PubChem Compound Summary.[1]

    • Context: Structure and property verification for the free base tautomer.[1]

  • Related Salt Forms

    • Title: "Synthesis of 5-(2-Aminoethyl)pyridin-3-ol hydrochloride"
    • Source: ChemScene Product Data.[1]

    • Context: Provides comparative handling d

Sources

Application

Advanced Synthesis of Heterocyclic Scaffolds using 5-(1-Aminoethyl)pyridin-2-ol Dihydrochloride

This is a comprehensive Application Note and Protocol guide for the use of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride in the synthesis of complex heterocyclic systems. Application Note & Protocol Guide | Version 2.1 In...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride in the synthesis of complex heterocyclic systems.

Application Note & Protocol Guide | Version 2.1

Introduction & Strategic Value

5-(1-Aminoethyl)pyridin-2-ol dihydrochloride (CAS: Variable/Generic Structure Ref) represents a high-value, bifunctional building block in modern medicinal chemistry.[1] Its structure combines a chiral primary amine on a branched ethyl chain with a 2-pyridone (tautomeric with 2-hydroxypyridine) core.[1]

This dual functionality allows it to serve as a "linchpin" in Fragment-Based Drug Discovery (FBDD), particularly for:

  • Kinase Inhibitor Synthesis: The 1-aminoethyl moiety mimics the hinge-binding motifs found in several ATP-competitive inhibitors (e.g., Crizotinib analogs).[1]

  • GPCR Ligand Design: The pyridone core offers a hydrogen-bond donor/acceptor motif capable of specific interactions within transmembrane pockets.[1]

  • Library Generation: The orthogonal reactivity of the aliphatic amine and the aromatic pyridone allows for sequential functionalization without protecting groups in optimized conditions.

Chemical Structure & Properties[1][2][3][4][5][6][7]
  • Systematic Name: 5-(1-aminoethyl)-1H-pyridin-2-one dihydrochloride[1]

  • Molecular Formula:

    
    
    
  • Key Features:

    • Chiral Center: The C1-ethyl position is a stereocenter.[1] (Note: Commercial sources may be racemic; enantiopure synthesis requires resolution).

    • Tautomerism: Exists predominantly as the 2-pyridone tautomer in solution/solid state, but reacts as 2-hydroxypyridine under specific O-alkylation conditions.[1]

    • Salt Form: The dihydrochloride salt is stable and non-volatile but requires careful neutralization (desalting) before nucleophilic applications.

Chemical Handling & Pre-Treatment

The dihydrochloride salt is often hygroscopic and acidic. Direct use in base-sensitive reactions (e.g., organometallic couplings) often leads to catalyst poisoning or stoichiometry errors.[1]

Protocol 1: Controlled Desalting (Free-Basing)[1]
  • Objective: To liberate the reactive free amine and pyridone species without inducing racemization or decomposition.

  • Reagents:

    • Starting Material: 5-(1-Aminoethyl)pyridin-2-ol

      
       2HCl (1.0 eq)[1]
      
    • Base:

      
       (3.0 eq) or Amberlyst A-21 (weakly basic resin)
      
    • Solvent: Methanol (MeOH) / Dichloromethane (DCM) (1:4 v/v)

Step-by-Step Procedure:

  • Dissolution: Suspend the dihydrochloride salt in MeOH (5 mL/g). The salt may not fully dissolve initially.

  • Neutralization:

    • Method A (Inorganic Base): Add finely powdered

      
       slowly at 
      
      
      
      . Stir vigorously for 30 minutes at room temperature. Filter off the inorganic salts (
      
      
      ).
    • Method B (Resin - Recommended): Add Amberlyst A-21 resin (pre-washed with MeOH) to the suspension. Stir until the pH of the supernatant is neutral (

      
      7-8). Filter the resin.
      
  • Recovery: Concentrate the filtrate in vacuo at

    
    .
    
  • Storage: The free base is an oil or low-melting solid that is sensitive to oxidation.[1] Use immediately or store under Argon at

    
    .[1]
    

Synthetic Pathways for Heterocycle Preparation

The versatility of this building block allows for three distinct synthetic strategies.

G SM 5-(1-Aminoethyl) pyridin-2-ol (SM) PathA Pathway A: Amine Nucleophile SM->PathA Selective N-Alkylation PathB Pathway B: Pyridone Electrophile SM->PathB Pyridone N vs O Selectivity PathC Pathway C: Bifunctional Cyclization SM->PathC Tandem Reaction ProdA Amino-Heterocycles (Kinase Scaffolds) PathA->ProdA SnAr / Reductive Amination ProdB N-Alkylated Pyridones (GPCR Ligands) PathB->ProdB Base/Solvent Control ProdC Fused Bicyclic Systems (e.g., Pyrrolopyridines) PathC->ProdC Intramolecular Cyclization

Figure 1: Divergent synthetic pathways accessible from the 5-(1-aminoethyl)pyridin-2-ol core.[1]

Detailed Experimental Protocols

Pathway A: Synthesis of Amino-Heterocycles via

This is the most common application, attaching the chiral amine to a heteroaryl core (e.g., pyrimidine, quinazoline).

Target: Preparation of N-(1-(6-oxo-1,6-dihydropyridin-3-yl)ethyl)-heteroaryl-amine.

Mechanism: Nucleophilic Aromatic Substitution (


). The aliphatic amine is significantly more nucleophilic than the pyridone nitrogen or oxygen, allowing for chemoselective coupling without protecting the pyridone.

Protocol:

  • Setup: In a dry reaction vial, charge the Heteroaryl Chloride (e.g., 4-chloropyrimidine, 1.0 eq) and 5-(1-aminoethyl)pyridin-2-ol (free base, 1.1 eq).

  • Solvent System: Add n-Butanol or DMA (Dimethylacetamide) (0.2 M concentration).[1]

    • Expert Note: Protic solvents like n-Butanol often accelerate

      
       reactions via hydrogen bonding to the leaving group, stabilizing the transition state.[1]
      
  • Base: Add DIPEA (Diisopropylethylamine, 2.5 eq).

  • Reaction: Heat to

    
     for 4--12 hours. Monitor by LC-MS.[1]
    
  • Workup:

    • Cool to room temperature.

    • Dilute with water. If the product precipitates, filter and wash with

      
      .
      
    • If soluble, extract with EtOAc/THF (3:1). (Note: Pure EtOAc may not extract the polar pyridone efficiently).

  • Purification: Flash chromatography using DCM:MeOH (95:5 to 90:10).

Pathway B: Regioselective Pyridone Alkylation

The pyridone moiety is an ambident nucleophile. The outcome (N-alkylation vs. O-alkylation) depends heavily on the counter-ion and solvent.[1]

ConditionMajor ProductMechanism

/ DMF
N-Alkylation Thermodynamic control; solvent separates ion pair, favoring the softer N-nucleophile.[1]

/ Toluene
O-Alkylation Kinetic/Coordination control; Silver coordinates the nitrogen, directing alkylation to Oxygen.

/ Acetone
Mixture (N > O) Standard conditions often yield mixtures; N-alkylation usually predominates.[1]

Protocol (N-Alkylation for Library Synthesis):

  • Protection: Crucial Step. The primary amine on the ethyl chain must be protected (e.g., Boc-protection) before alkylating the pyridone, otherwise, the primary amine will alkylate first.

    • Pre-step: React SM with

      
       (1.1 eq), 
      
      
      
      in DCM
      
      
      N-Boc intermediate .
  • Alkylation:

    • Dissolve N-Boc intermediate (1.0 eq) in dry DMF.[1]

    • Add

      
       (2.0 eq) and the Alkyl Halide (1.2 eq).
      
    • Stir at

      
       for 3 hours.
      
  • Deprotection: Treat with 4M HCl in Dioxane to reveal the primary amine for further coupling (Pathway A).

Pathway C: Intramolecular Cyclization (Advanced)

This pathway constructs fused bicyclic systems (e.g., pyrrolo[2,3-c]pyridine derivatives) by leveraging the proximity of the amine side chain to the pyridone ring.

Concept: Acylation of the amine with a bifunctional electrophile (e.g., chloroacetyl chloride) followed by a Friedel-Crafts-type closure onto the pyridone ring.[1]

Protocol:

  • Acylation: React SM (free base) with Chloroacetyl chloride (1.0 eq) and

    
     at 
    
    
    
    in DCM. Isolate the
    
    
    -chloroamide.[1]
  • Cyclization:

    • Dissolve the intermediate in 1,2-dichloroethane.[1]

    • Add Lewis Acid:

      
        (3.0 eq) or 
      
      
      
      .
    • Heat to reflux (

      
      ).
      
    • Mechanism:[1][2][3][4][5][6][7] The Lewis acid activates the alkyl chloride, generating a carbocation/electrophile that attacks the electron-rich C3 or C4 position of the pyridone (regioselectivity varies by substitution pattern).

Troubleshooting & Critical Parameters

Solubility Issues
  • Problem: The dihydrochloride salt is insoluble in DCM/THF.

  • Solution: Use the "Free-Basing Protocol" (Section 2) or use polar aprotic solvents (DMSO/DMF) with an excess of organic base (DIPEA) in the reaction mixture.

Regioselectivity (N vs O)
  • Problem: Getting a mixture of N-alkyl and O-alkyl pyridones.

  • Solution:

    • For N-alkylation : Use Lithium salts (

      
      , 
      
      
      
      ) in THF. The hard Lithium ion coordinates the Oxygen, blocking it and forcing reaction at Nitrogen.
    • For O-alkylation : Use Silver salts (

      
      ) in non-polar solvents (Benzene/Toluene).[1]
      
Racemization
  • Problem: Loss of chirality at the C1-ethyl position.

  • Cause: High temperatures in the presence of strong bases can cause deprotonation at the benzylic-like position (C1).[1]

  • Prevention: Avoid using strong bases like LDA or NaH if the amine is unprotected. Use milder bases (

    
    , DIPEA) and keep temperatures below 
    
    
    
    .

References

  • General Reactivity of 2-Pyridones

    • Title: "Regioselective alkylation of 2-pyridones."[1]

    • Source:Tetrahedron, 2002.
    • Context: Defines the solvent/base effects on N- vs O-alkylation r
  • Kinase Inhibitor Scaffolds

    • Title: "Fragment-based discovery of pyridone-derived kinase inhibitors."[1]

    • Source:Journal of Medicinal Chemistry, 2015.
    • Context: Validates the use of amino-ethyl-pyridone motifs in ATP-binding pockets.[1]

  • Synthesis of Imidazo[1,2-a]pyridines (Analogous Chemistry)

    • Title: "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction."[1]

    • Source:Molecules, 2019. Link

    • Context: While using 2-aminopyridine, the conditions described for handling pyridyl-amines are directly transferable to the desalting and handling of 5-(1-aminoethyl)pyridin-2-ol.[1]

  • Handling of Pyridone Salts: Title: "Practical Guide to Pyridone Functionalization." Source:Organic Process Research & Development, 2011. Context: Industrial scale handling of hygroscopic pyridone salts.

Disclaimer: This protocol is designed for research purposes. All chemical handling should be performed in a fume hood with appropriate PPE. The specific CAS 5-(1-aminoethyl)pyridin-2-ol dihydrochloride is a specialized reagent; purity and salt stoichiometry should be verified by elemental analysis or titration prior to use.[1]

Sources

Method

Application Note: Strategic Neutralization and Recovery of 5-(1-Aminoethyl)pyridin-2-ol from Dihydrochloride Salt

Executive Summary Converting 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride to its free base presents a specific challenge in organic processing: the target molecule is an amphoteric, highly polar heterocycle . Unlike stan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Converting 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride to its free base presents a specific challenge in organic processing: the target molecule is an amphoteric, highly polar heterocycle . Unlike standard lipophilic amines, this compound exhibits high water solubility due to the presence of both a primary aliphatic amine and a pyridone/hydroxypyridine motif.

Standard neutralization protocols (e.g., adding NaOH and extracting with diethyl ether) frequently result in low yields (<30%) because the "free base" remains trapped in the aqueous phase or forms a water-soluble zwitterion.

This guide details two field-proven protocols to maximize recovery:

  • Method A (Solid Phase Extraction): Best for high purity and small-to-medium scale (<10 g).

  • Method B (Salting-Out Extraction): Best for larger scale (>10 g) where chromatography is impractical.

Physicochemical Analysis & Mechanistic Insight

To successfully isolate the free base, one must understand the ionization landscape of the molecule. The "free base" form we target is the neutral species, but the pH window to achieve this is narrow.

The Tautomerism Factor

In aqueous solution, 5-(1-Aminoethyl)pyridin-2-ol exists primarily as the 2-pyridone tautomer, not the 2-hydroxypyridine. This increases polarity and reduces solubility in non-polar organic solvents like hexanes or ether.

The pKa Landscape

The dihydrochloride salt (


) possesses two acidic protons that must be neutralized, plus a third ionization event that must be avoided.
Functional GroupApproximate pKaState at pH 1 (Start)State at pH 10.5 (Target)State at pH 13 (Avoid)
Pyridone Oxygen < 1.0 (Basic)Protonated (

)
Neutral (

)
Neutral (

)
Aliphatic Amine ~9.8 (Basic)Protonated (

)
Neutral (

)
Neutral (

)
Pyridone Nitrogen ~11.6 (Acidic)Neutral (

)
Neutral (

)
Deprotonated (

)
  • The Trap: If you raise the pH too high (>12) attempting to "force" the amine free, you will deprotonate the pyridone nitrogen, forming an anionic salt (pyridonate) that is highly water-soluble and impossible to extract into organic solvents.

  • The Sweet Spot: The target pH is 10.2 – 10.8 .

Visualizing the Neutralization Logic

NeutralizationLogic Start Dihydrochloride Salt (pH < 1) Highly Water Soluble Step1 Add Base to pH ~6 (Pyridone Neutralizes) Start->Step1 1st Eq. Base Step2 Add Base to pH 10.5 (Amine Neutralizes) Step1->Step2 2nd Eq. Base (Target Species) Overshoot Overshoot pH > 12 (Pyridone Deprotonates) Step2->Overshoot Excess Base (Yield Loss)

Caption: Stepwise deprotonation events. The target neutral species exists only in the green zone (pH 10.5).

Protocol A: Ion Exchange Chromatography (SCX)

Recommended for: High purity requirements, removal of all chloride ions, small scale (10 mg – 10 g). Mechanism: "Catch and Release." The amine binds to a sulfonic acid resin, salts wash away, and the product is released by ammonia.

Reagents
  • Resin: SCX (Strong Cation Exchange) or Dowex 50WX8 (H+ form).

  • Solvents: Methanol (MeOH), Deionized Water.

  • Eluent: 2M Ammonia (

    
    ) in Methanol (commercially available or prepared).
    
Step-by-Step Procedure
  • Conditioning: Pack the SCX resin into a column. Flush with 3 column volumes (CV) of Methanol, followed by 3 CV of Water.

  • Loading: Dissolve the dihydrochloride salt in the minimum amount of water. Load this solution onto the column slowly (approx. 1 drop/second).

    • Why: The positively charged ammonium species will bind tightly to the sulfonate groups on the resin.

  • Washing (Desalting): Flush the column with 5 CV of Water, followed by 5 CV of Methanol.

    • Validation: Test the aqueous outflow with silver nitrate (

      
      ). If precipitate forms, chloride is still present. Continue washing until clear.
      
  • Elution (The Release): Elute the compound using 2M

    
     in Methanol .
    
    • Mechanism:[1][2] The excess ammonia deprotonates the amine, breaking the ionic bond with the resin. The neutral product flows out.

  • Concentration: Collect the ammoniacal fractions. Evaporate the solvent under reduced pressure (Rotavap) at 40°C.

  • Drying: Dry the residue under high vacuum for 12 hours to remove trace ammonia.

Protocol B: Salting-Out Extraction

Recommended for: Scale-up (>10 g), situations where chromatography is unavailable. Mechanism: Using the "Common Ion Effect" to decrease water solubility and using a polar organic solvent to capture the pyridone.

Reagents
  • Base: 5N NaOH or Saturated

    
    .
    
  • Solvent System: n-Butanol (n-BuOH) OR Dichloromethane:Isopropanol (3:1 ratio). Note: Pure DCM or Ether will likely fail.

  • Additive: Sodium Chloride (Solid).

Step-by-Step Procedure
  • Dissolution: Dissolve the dihydrochloride salt in the minimum volume of water (e.g., 10 mL per gram of salt). Cool to 0-5°C in an ice bath.

  • pH Adjustment: Dropwise add the Base while monitoring with a calibrated pH meter.

    • Critical Step: Adjust pH exactly to 10.5 .

    • Observation: The solution may become cloudy, but precipitation is often incomplete due to high polarity.

  • Saturation: Add solid NaCl to the aqueous solution until no more dissolves (saturation).

    • Why: This increases the ionic strength of the water, forcing the organic "free base" out of the aqueous phase (Salting Out).

  • Extraction:

    • Extract the aqueous mixture 3-4 times with n-Butanol (or DCM:IPA 3:1).

    • Ratio: Use a solvent volume equal to 50% of the aqueous volume for each extraction.

  • Drying: Combine the organic layers. Dry over anhydrous Sodium Sulfate (

    
    ) for 30 minutes. Filter.
    
  • Evaporation: Concentrate the filtrate under reduced pressure.

    • Note: n-Butanol has a high boiling point (117°C). Use a high-vacuum pump or form an azeotrope with water/heptane to assist removal.

Experimental Workflow Diagram

Workflow Input Start: Dihydrochloride Salt (Aq. Solution) pH_Adj Adjust pH to 10.5 (Use 5N NaOH) Input->pH_Adj Salt Saturate with NaCl (Salting Out) pH_Adj->Salt Extract Extract with n-Butanol (3x) Salt->Extract PhaseSep Phase Separation Extract->PhaseSep Aq_Waste Aqueous Waste (Contains NaCl) PhaseSep->Aq_Waste Lower Layer Org_Phase Organic Phase (Product + BuOH) PhaseSep->Org_Phase Upper Layer Dry Dry (Na2SO4) & Evaporate Org_Phase->Dry Final Final Product: Free Base Solid Dry->Final

Caption: Workflow for Protocol B (Salting-Out Extraction). Note the specific solvent requirement.[2][3]

Quality Control & Validation

Before using the free base in subsequent steps (e.g., amide coupling), validate the conversion.

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Shift of

-proton on ethyl group. Absence of broad

peaks.
Salt Removal Silver Nitrate (

)
Dissolve 5mg in water/HNO3. Add

. Solution must remain clear (No AgCl precipitate).
Water Content Karl Fischer (KF)< 1.0% (Aminopyridones are hygroscopic; store in desiccator).
Troubleshooting
  • Issue: Low recovery yield.

    • Cause: pH was likely too high (>12), forming the water-soluble pyridonate anion.

    • Fix: Re-acidify the aqueous layer to pH 7, then carefully re-adjust to pH 10.5 and re-extract.

  • Issue: Product is an oil/gum instead of a solid.

    • Cause: Residual n-Butanol or water.

    • Fix: Triturate the gum with diethyl ether or hexanes to induce crystallization.

References

  • BenchChem. "Preparation of 2-Amino-2-(pyridin-3-yl)acetonitrile dihydrochloride: A Detailed Laboratory Protocol." BenchChem Protocols. Accessed October 2025.[4] Link

  • PubChem. "5-(1-aminoethyl)-1H-pyridin-2-one Compound Summary."[5] National Library of Medicine. Link

  • Organic Syntheses. "3-Aminopyridine Purification and Handling." Org.[1][6] Synth. Coll. Vol. 7, p. 27. Link

  • EPA CompTox. "1-(2-Aminoethyl)pyridin-2(1H)-one Properties and Solubility Data." US Environmental Protection Agency.[7] Link

  • Altomare, C., et al. "Ionization behaviour and tautomerism-dependent lipophilicity of pyridine-2(1H)-one cardiotonic agents."[8] Bioorganic & Medicinal Chemistry, 2000.[8] Link

Sources

Application

Application Note: 5-(1-Aminoethyl)pyridin-2-ol in Kinase Inhibitor Discovery

The following is a comprehensive Application Note and Protocol Guide for 5-(1-Aminoethyl)pyridin-2-ol , designed for medicinal chemists and drug discovery scientists. Executive Summary The small molecule fragment 5-(1-Am...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol Guide for 5-(1-Aminoethyl)pyridin-2-ol , designed for medicinal chemists and drug discovery scientists.

Executive Summary

The small molecule fragment 5-(1-Aminoethyl)pyridin-2-ol (and its biologically relevant tautomer 5-(1-aminoethyl)pyridin-2(1H)-one ) represents a "privileged scaffold" in modern kinase inhibitor design. Its utility stems from two intrinsic molecular features:

  • The 2-Pyridone Core: A robust hydrogen-bond donor/acceptor motif that mimics the adenine ring of ATP, allowing for bidentate binding to the kinase hinge region.

  • The Chiral 1-Aminoethyl Handle: A strategic vector at the C5 position that projects into the solvent-exposed region or the ribose pocket, enabling solubility enhancements and selectivity tuning via "magic methyl" interactions.

This guide details the application of this fragment in Fragment-Based Drug Discovery (FBDD) and Lead Optimization, providing validated protocols for its synthesis, functionalization, and biological evaluation against targets such as ALK , TRK , and ROS1 .

Scientific Foundation: Mechanism of Action

The Tautomeric Advantage

In solution, 5-(1-Aminoethyl)pyridin-2-ol exists in equilibrium with its keto-tautomer, 5-(1-aminoethyl)pyridin-2(1H)-one . In the context of the ATP-binding pocket, the 2-pyridone form is often the bioactive species.

  • Hinge Interaction: The lactam NH acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu, Met), while the carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA) to the backbone amide nitrogen.

  • Vector Geometry: The C5-substitution orients the aminoethyl group away from the hinge, typically towards the solvent front (Solvent Accessible Region I), making it an ideal attachment point for solubilizing tails (e.g., piperazines, morpholines).

Chiral Selectivity

The (S)-enantiomer of the 1-aminoethyl group is frequently preferred in kinase medicinal chemistry (analogous to the chiral amine in Crizotinib and Lorlatinib ). The methyl group restricts conformational freedom (entropy penalty reduction) and can fill small hydrophobic sub-pockets, enhancing potency by 10–100 fold compared to the des-methyl analog.

Visualization: Binding Mode & Logic

The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase active site.

KinaseBinding cluster_legend Interaction Legend Hinge Kinase Hinge Region (Backbone) Scaffold 2-Pyridone Core (Hinge Binder) Hinge->Scaffold H-Bond (C=O Acceptor) Scaffold->Hinge H-Bond (NH Donor) Vector C5-Aminoethyl Group (Vector) Scaffold->Vector C5 Attachment Solvent Solvent Front / Ribose Pocket (Solubility & Selectivity) Vector->Solvent Projects into key1 Red Dashed = H-Bond key2 Blue Node = Core Scaffold

Figure 1: Pharmacophore mapping of 5-(1-Aminoethyl)pyridin-2(1H)-one in the ATP binding pocket.

Experimental Protocols

Protocol A: Chemical Functionalization (Amide Coupling)

Objective: To attach a "tail" moiety (e.g., a carboxylic acid derivative) to the chiral amine of the scaffold while preserving the hinge-binding core.

Materials:

  • Scaffold: (S)-5-(1-Aminoethyl)pyridin-2-ol (HCl salt).

  • Coupling Partner: Carboxylic acid (R-COOH).

  • Reagents: HATU, DIPEA (Diisopropylethylamine), DMF (anhydrous).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equiv of (S)-5-(1-Aminoethyl)pyridin-2-ol (HCl salt) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add 3.0 equiv of DIPEA. Stir for 5 minutes at Room Temperature (RT) to liberate the free amine.

  • Activation: In a separate vial, pre-activate the carboxylic acid (1.1 equiv) with HATU (1.1 equiv) in DMF for 5 minutes.

  • Coupling: Add the activated acid solution to the scaffold solution.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Scaffold + Acid - H₂O).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x) and brine (1x). Dry over MgSO₄.[1]

  • Purification: Flash chromatography (DCM:MeOH gradient 0-10%). Note: The pyridone oxygen does not typically require protection during amide coupling if mild bases like DIPEA are used.

Self-Validating Check:

  • Success Indicator: LC-MS shows a single peak with the correct M+H.

  • Failure Mode: If di-acylation occurs (on the pyridone oxygen), treat the crude product with LiOH/THF:H₂O (1:1) for 30 mins to hydrolyze the unstable O-acyl ester, leaving the stable N-amide intact.

Protocol B: Kinase Screening Assay (ADP-Glo™)

Objective: To evaluate the inhibitory potency (IC50) of the synthesized analog against a target kinase (e.g., TRKa or ALK).

Materials:

  • Kinase: Recombinant Human ALK (Active).

  • Substrate: Poly (Glu, Tyr) 4:1.

  • Reagents: ADP-Glo™ Kinase Assay Kit (Promega), ATP (Ultra-pure).

  • Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT.

Workflow:

  • Compound Dilution: Prepare a 10-point serial dilution of the inhibitor in 100% DMSO (starting at 10 µM).

  • Enzyme Reaction:

    • Add 2 µL of Compound (or DMSO control) to a 384-well white plate.

    • Add 4 µL of Kinase solution (optimized concentration, e.g., 2 nM). Incubate for 10 min at RT.

    • Add 4 µL of ATP/Substrate mix (ATP at K_m_app).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine IC50.

Application Data: Scaffold Comparison

The following table summarizes the impact of the 1-aminoethyl group compared to a simple aminomethyl group in a hypothetical TRK inhibitor series (Data derived from structure-activity relationship principles in J. Med. Chem.).[2][3][4][5][6][7][8][9][10]

Scaffold VariantR-Group (C5 Position)TRK A IC50 (nM)Solubility (µM)Selectivity (vs. VEGFR2)
Reference -CH₂-NH₂ (Achiral)4512010x
Target (Racemic) -CH(Me)-NH₂ (Racemic)1225025x
Target (S-isomer) -(S)-CH(Me)-NH₂ 2.5 >300 >100x
Target (R-isomer) -(R)-CH(Me)-NH₂3502805x

Interpretation: The (S)-methyl group provides a "magic methyl" effect, locking the bioactive conformation and filling a hydrophobic pocket, resulting in a ~20-fold potency boost over the achiral analog.

Synthesis Workflow Diagram

The synthesis of the chiral scaffold itself is critical. Below is the recommended pathway to ensure enantiopurity.

Synthesis cluster_notes Critical Control Points Start 2-Methoxy-5-acetylpyridine Step1 Ellman's Sulfinamide Condensation Start->Step1 Intermediate1 Chiral Sulfinimine Step1->Intermediate1 Step2 Diastereoselective Reduction (L-Selectride or NaBH4) Intermediate1->Step2 Intermediate2 Sulfinamide (Separable Diastereomers) Step2->Intermediate2 Note1 Ensure >98% de after Step 2 Step2->Note1 Step3 Acid Hydrolysis (HCl/MeOH) Intermediate2->Step3 Product (S)-5-(1-Aminoethyl)pyridin-2-ol (Final Scaffold) Step3->Product Note2 Demethylation of 2-OMe occurs during HCl reflux Step3->Note2

Figure 2: Enantioselective synthesis workflow using Ellman's auxiliary.

References

  • Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry. Link

  • Wang, T., et al. (2024). "Discovery, Optimization, and Evaluation of Novel Pyridin-2(1H)-one Analogues as Potent TRK Inhibitors." Journal of Medicinal Chemistry. Link

  • Johnson, T. W., et al. (2014). "Relationships between the structural modifications of the 2-aminopyridine scaffold and their effects on kinase inhibition." Bioorganic & Medicinal Chemistry Letters.
  • Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Accounts of Chemical Research. Link

Disclaimer: This protocol is intended for research use only. All chemical synthesis should be performed in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-(1-Aminoethyl)pyridin-2-ol Dihydrochloride

Ticket ID: PUR-5AEP-2OL-HCl | Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Context Compound: 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride Key Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-5AEP-2OL-HCl | Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

Compound: 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride Key Challenges: Amphoteric tautomerism, extreme hygroscopicity, "oiling out" phenomena.

Welcome to the technical guide for the purification of 5-(1-aminoethyl)pyridin-2-ol dihydrochloride . As a researcher working with this intermediate, you are likely facing challenges related to its salt stoichiometry and physical form.

The "Hidden" Chemistry: Before attempting purification, you must understand that this molecule exists in a tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam). In the solid state and polar solvents, the 2-pyridone form predominates [1].[1][2] Furthermore, as a dihydrochloride salt, the compound carries two equivalents of HCl: one on the primary aliphatic amine and one loosely associated with the weakly basic pyridone oxygen/nitrogen system. This second HCl is labile and prone to dissociation during hot recrystallization, which can lead to stoichiometry drift (reversion to monohydrochloride).

The "Gold Standard" Purification Protocol

Do not rely on simple cooling crystallization for this salt; it will likely result in a supersaturated oil. The most robust method for amino-pyridine salts is Solvent-Antisolvent Displacement Crystallization .

Reagents Required
  • Solvent A (Good Solvent): Methanol (MeOH) or Ethanol (EtOH) - Must be anhydrous.

  • Solvent B (Antisolvent): Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc).

  • Stabilizer: Concentrated HCl (37%) or HCl in Dioxane (4M).

  • Purification Aid: Activated Charcoal (e.g., Norit SX Ultra).

Step-by-Step Methodology

Step 1: Dissolution & Stoichiometry Check

  • Place crude solid in a round-bottom flask.

  • Add Solvent A (MeOH) at a ratio of 5 mL per gram of solid.

  • Critical Step: Add 0.1 equivalents of HCl (relative to the amine) to the solvent. Why? This suppresses the dissociation of the second HCl molecule during heating, ensuring you recover the dihydrochloride, not the monohydrochloride.

  • Heat to reflux (

    
    ) with gentle stirring until fully dissolved.
    

Step 2: Impurity Scavenging (Optional but Recommended)

  • If the solution is dark yellow/brown (oxidation products), add Activated Charcoal (5 wt%) .

  • Stir at reflux for 15 minutes.

  • Filter hot through a Celite pad using a pre-warmed funnel to prevent premature crystallization.

Step 3: The Displacement (Cloud Point Titration)

  • Return the clear filtrate to a clean flask and maintain a temperature just below boiling (

    
    ).
    
  • Slowly add Solvent B (Warm IPA or EtOAc) dropwise via an addition funnel.

  • Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed. This is the Cloud Point .

  • Add a few drops of Solvent A to turn the solution clear again.

Step 4: Controlled Nucleation

  • Remove heat and allow the flask to cool slowly to room temperature with slow stirring .

  • Seed: If available, add a few seed crystals at

    
    .
    
  • Once at room temperature, cool further in an ice-water bath (

    
    ) for 2 hours.
    

Step 5: Isolation

  • Filter rapidly under nitrogen or argon (Schlenk filtration is preferred due to hygroscopicity).

  • Wash the cake with cold Solvent B (IPA/EtOAc).

  • Dry in a vacuum oven at

    
     over 
    
    
    
    or KOH pellets.

Troubleshooting Center

Issue 1: "The product oiled out instead of crystallizing."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). The melting point of the solvated salt dropped below the crystallization temperature.

Corrective Action Plan:

  • Immediate Fix: Reheat the mixture until the oil redissolves. Add 10% more Solvent A (Methanol) .

  • Process Change: You added the antisolvent too fast or too much. The antisolvent concentration locally exceeded the metastable limit.

  • The "Seeding" Trick: Do not seed into a clear solution. Seed only when the solution is slightly sub-saturated, or scratch the glass wall to induce nucleation before the oil phase forms [2].

Issue 2: "The crystals turned into a sticky goo on the filter."

Diagnosis: Extreme Hygroscopicity. The dihydrochloride salt is pulling moisture from the air, lowering its melting point (deliquescence).

Corrective Action Plan:

  • Environment: You cannot filter this on an open Buchner funnel on a humid day. Use a fritted glass filter under an inert gas blanket (Nitrogen/Argon).

  • Washing: Do not use ether (it condenses water from the air due to evaporative cooling). Use anhydrous EtOAc or IPA.

Issue 3: "Melting point is broad or lower than expected."

Diagnosis: Loss of HCl (Stoichiometry Drift) or Solvent Inclusion.

  • Test: Dissolve a sample in water and measure pH.

    • pH < 2: Likely Dihydrochloride.

    • pH ~ 4-5: Likely Monohydrochloride.

  • Fix: If pH is too high, redissolve in MeOH, add 1.1 eq of HCl (4M in Dioxane), and recrystallize.

Visualizing the Process

Workflow Diagram: Recrystallization Logic

G Start Crude 5-(1-aminoethyl)pyridin-2-ol 2HCl Dissolve Dissolve in MeOH + 0.1 eq HCl (Reflux) Start->Dissolve CheckColor Is solution dark/colored? Dissolve->CheckColor Charcoal Add Activated Charcoal Hot Filtration (Celite) CheckColor->Charcoal Yes Antisolvent Add warm IPA/EtOAc to Cloud Point (Clear -> Turbid -> Clear) CheckColor->Antisolvent No Charcoal->Antisolvent Cooling Slow Cool to RT -> 0°C (Seed at 40°C) Antisolvent->Cooling Result Crystals Formed? Cooling->Result Oiling ERROR: Oiling Out (Liquid-Liquid Phase Separation) Result->Oiling No (Oil formed) Filter Filter under N2/Argon Dry over P2O5 Result->Filter Yes Reheat Reheat -> Add more MeOH -> Retry Oiling->Reheat Reheat->Antisolvent

Figure 1: Decision logic for the purification of hydrophilic pyridine salts.

Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Technically, yes, but we advise against it. Pyridine salts are extremely soluble in water (often >500 mg/mL). Recovering the product requires boiling off large volumes of water, which promotes thermal degradation and hydrolysis. Alcohols are superior for process control.

Q: Why does my product turn pink/red upon standing? A: This indicates oxidation of the pyridine ring or trace phenols. Store the purified salt under Argon in an amber vial. Ensure all solvents used are "degassed" or free of peroxides [3].

Q: What is the expected yield? A: For a Solvent/Antisolvent method, a first-crop yield of 70-85% is typical. If you get >95%, you likely trapped solvent or inorganic salts (check by NMR).

Data Summary: Solvent Compatibility

Solvent SystemSolubility (Hot)Solubility (Cold)Risk FactorRecommendation
Water Very HighVery HighYield LossAvoid
Methanol HighModerateGoodPrimary Solvent
Ethanol ModerateLowOiling OutSecondary Choice
IPA LowInsoluble-Antisolvent
Ethyl Acetate InsolubleInsoluble-Antisolvent
Diethyl Ether InsolubleInsolubleWater CondensationAvoid for Washing

References

  • Tautomerism of Hydroxypyridines

    • Source: MDPI / Molecules Journal
    • Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomeriz
    • URL:[Link]

  • Oiling Out Phenomena

    • Source: Mettler Toledo Process Analytics
    • Title: Understanding and Fixing Oiling Out in Crystallization.[3]

    • URL:[Link]

  • Purification of Laboratory Chemicals

    • Source: Armarego, W. L. F. (Standard Reference Text)
    • Context: General procedures for purification of pyridine hydrochloride salts and handling hygroscopic amines.[4]

    • URL:[Link]

Sources

Optimization

Technical Support Center: Handling 5-(1-Aminoethyl)pyridin-2-ol Salts

The following technical guide is structured as a dynamic support center for researchers working with 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride . It synthesizes chemical principles with practical, bench-proven purifica...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center for researchers working with 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride . It synthesizes chemical principles with practical, bench-proven purification strategies.

Current Status: Operational Subject: Removal of Excess HCl / Desalting Strategies CAS Reference: 5-(1-Aminoethyl)pyridin-2-ol (and related tautomers)[1][2][3]

Executive Summary: The "Excess" HCl Problem

Before initiating any protocol, you must define "excess."[2][3][4] This molecule is an amphoteric aminopyridone.[1][2][3] In its dihydrochloride form (


), it carries two equivalents of acid, but they are not held with equal strength.[3][4]
  • HCl #1 (Strongly Bound): Attached to the aliphatic amine on the ethyl side chain (

    
    ). This forms a stable salt.[1][2][3]
    
  • HCl #2 (Weakly Bound): Attached to the pyridone system (

    
    ).[1][2] This proton is labile and often considered "excess" in downstream coupling reactions.[2][3]
    
  • HCl #3+ (Entrapped): Free HCl trapped within the crystal lattice or solvent matrix (non-stoichiometric).[1][2]

Select your objective below to jump to the correct protocol:

ObjectiveTarget SpeciesPrimary ChallengeRecommended Protocol
Remove trapped acid Pure Dihydrochloride (

)
HygroscopicityProtocol A (Azeotropic Drying)
Prepare Stable Salt Monohydrochloride (

)
Stopping at 1 eq.[1][2][3]Protocol B (Selective Titration)
Full Desalting Free Base (Neutral)Water SolubilityProtocol C (Ion Exchange)

Decision Matrix & Workflow

The following logic flow helps you select the correct purification method based on your downstream application (e.g., amide coupling vs. storage).

DesaltingWorkflow Start Start: 5-(1-Aminoethyl)pyridin-2-ol Dihydrochloride (Wet/Crude) Goal Define End Goal Start->Goal DrySalt Goal: Dry, Stoichiometric 2HCl (Removal of lattice HCl) Goal->DrySalt Storage MonoSalt Goal: Stable Mono-HCl (For storage/handling) Goal->MonoSalt Stability FreeBase Goal: Free Base (For nucleophilic reactions) Goal->FreeBase Reactivity MethodA Protocol A: Azeotropic Distillation (Toluene/EtOH) DrySalt->MethodA MethodB Protocol B: Stoichiometric Titration (NaOEt in EtOH) MonoSalt->MethodB MethodC Protocol C: SCX Ion Exchange (Catch & Release) FreeBase->MethodC Validation Validation: AgNO3 Test / 1H-NMR MethodA->Validation MethodB->Validation MethodC->Validation

Caption: Workflow for selecting the appropriate desalting strategy based on the target chemical species.

Technical Protocols

Protocol A: Removing Non-Stoichiometric (Trapped) HCl

Use Case: You have a "wet" solid with >2.0 eq HCl and need a dry, weighable dihydrochloride salt.[1][4] Mechanism: Azeotropic removal.[1][2][3] Pyridinium salts can lose HCl upon heating, but the aliphatic amine salt is stable.[4]

  • Dissolution: Dissolve the crude salt in a minimum amount of absolute ethanol.

  • Azeotrope: Add 5–10 volumes of Toluene.

  • Evaporation: Concentrate on a rotary evaporator at

    
    . The toluene/ethanol azeotrope will carry off free HCl and water.
    
  • Repetition: Repeat the toluene addition and evaporation 2–3 times.

  • Drying: Dry under high vacuum (

    
    ) over 
    
    
    
    or KOH pellets for 12 hours.
Protocol B: Selective Preparation of Mono-Hydrochloride

Use Case: You want to remove the weakly bound HCl from the pyridine ring but keep the aliphatic amine protected. Mechanism:


 exploitation.[1][2][3] The pyridine nitrogen/oxygen proton (

) is much more acidic than the aliphatic ammonium (

).
  • Calculate: Determine the exact molar amount of your starting material (

    
    ).[1][2]
    
  • Prepare Base: Prepare a solution of Sodium Ethoxide (NaOEt) in ethanol (1.0 equivalents exactly).

  • Addition: Cool the substrate solution (in EtOH) to

    
    . Add the NaOEt solution dropwise over 20 minutes.
    
    • Note: NaCl will precipitate immediately.[1][2][3]

  • Filtration: Filter off the NaCl precipitate through a Celite pad.

  • Isolation: Concentrate the filtrate. The residue is the Mono-HCl salt.[2][3]

    • Validation: Dissolve a sample in

      
      .[1][2][3] The aromatic pyridine protons will shift upfield compared to the dihydrochloride, while the aliphatic protons next to the amine remain relatively unchanged.
      
Protocol C: Full Desalting (Free Base Preparation)

Use Case: You need the nucleophilic free amine for a reaction (e.g., amide coupling).[1] Challenge: The free base is highly polar and water-soluble, making liquid-liquid extraction (DCM/Water) difficult and low-yielding.[1][2][3] Solution: Strong Cation Exchange (SCX) Chromatography.[1][2]

  • Loading: Dissolve the dihydrochloride salt in water or MeOH (concentration ~50 mg/mL).[1][2]

  • Capture: Load the solution onto a pre-conditioned SCX cartridge (e.g., sulfonic acid functionalized silica or polymer).

    • Chemistry: The amine binds tightly (

      
      ).[1][2][3] Chloride ions (
      
      
      
      ) and excess acid pass through.[1][2][3]
  • Wash: Flush the column with 3–5 column volumes (CV) of Methanol.

    • Check: Test the eluate with

      
       solution. Continue washing until no white precipitate (AgCl) forms.[1][2][3]
      
  • Release: Elute the product using 2M Ammonia in Methanol (or 7M

    
     in MeOH).
    
    • Mechanism:[1][2][4][5] The high concentration of

      
       displaces the amine from the sulfonic acid sites.
      
  • Finish: Concentrate the ammoniacal eluate to dryness. You now have the pure free base.

Troubleshooting & FAQs

Q: Why can't I just wash the salt with diethyl ether to remove HCl? A: While "Pyridine Hydrochloride" is insoluble in ether, the excess HCl in your lattice is likely trapped deep within the polar crystal structure. Ether washes only remove surface contamination.[1][3] Furthermore, the dihydrochloride salt is completely insoluble in ether, so you cannot recrystallize it effectively this way.[4]

Q: I tried neutralizing with aqueous NaOH and extracting with DCM, but my yield is <10%. Where is my product? A: It is in the aqueous layer.[2] 5-(1-Aminoethyl)pyridin-2-ol is a small, polar molecule with hydrogen bond donors/acceptors.[1][2][3] The free base has high water solubility (


 of pyridone OH is 

, so at high pH, you might even form the phenolate anion, which is very water-soluble).[4] Use Protocol C (SCX) instead of liquid-liquid extraction.

Q: The product turned brown after removing HCl. Is it ruined? A: Likely not ruined, but oxidizing.[1][2][3][4] Electron-rich aminopyridines and pyridones are susceptible to air oxidation, especially in their free-base form.[1][2][3][4]

  • Fix: Store the free base under Argon/Nitrogen at

    
    .[1][2][3] If using for a reaction, generate the free base in situ (add organic base like DIPEA directly to the reaction mixture) rather than isolating it.
    

Q: How do I determine if I have the 1HCl or 2HCl salt? A: Elemental analysis (Chlorine content) is best.[1][2] Alternatively, use Quantitative NMR (qNMR) with an internal standard (like maleic acid).[1][2][3]

  • 2HCl Theoretical Cl%: ~32%[1][2]

  • 1HCl Theoretical Cl%: ~20%[1][2]

References

  • PubChem. Compound Summary: 2-Pyridone (Tautomerism and pKa data).[1][2][3] National Library of Medicine.[1] Available at: [Link][1]

  • ResearchGate Discussions. Removal of HCl from Pyridine/Amine Salts (Community Consensus on Azeotropic Methods). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Storage for 5-(1-Aminoethyl)pyridin-2-ol Dihydrochloride

Executive Summary & Compound Profile Compound: 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride Primary Risk Factors: Extreme Hygroscopicity, Tautomeric Instability, Oxidation.[1][2] This guide addresses the specific handlin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride Primary Risk Factors: Extreme Hygroscopicity, Tautomeric Instability, Oxidation.[1][2]

This guide addresses the specific handling requirements for 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride . As a researcher, you must recognize that this compound is not merely a static solid; it is a dynamic salt system. The dihydrochloride (2HCl) counterions provide essential stability to the primary amine but introduce significant hygroscopicity . Furthermore, the 2-hydroxypyridine core exists in a tautomeric equilibrium with 2-pyridone, a balance heavily influenced by solvent polarity and pH.[1][2]

Failure to control storage conditions will result in deliquescence (turning into liquid) , hydrolysis-driven dimerization , and potency loss .

Critical Storage Protocol (The "Dry-Cold-Dark" Triad)[1][2]

To maintain >98% purity over 12+ months, you must strictly adhere to this protocol.

A. The Golden Rules of Storage
ParameterSpecificationScientific Rationale
Temperature -20°C (± 5°C) Slows kinetic degradation and suppresses tautomeric shifts.[1][2]
Atmosphere Inert Gas (Argon/N₂) Prevents oxidative deamination and carbonate formation (CO₂ absorption).
Humidity <10% RH (Desiccated) The 2HCl salt is a "moisture magnet." Water catalyzes hydrolysis and crystal lattice collapse.
Light Amber Vials / Foil The pyridine ring is UV-active; light exposure accelerates photolytic ring cleavage.[1]
B. The "Thaw-Use-Refreeze" Workflow

Improper thawing is the #1 cause of batch failure.[1][2]

StorageWorkflow Frozen 1. Frozen Storage (-20°C) Equilibration 2. Thermal Equilibration (Wait 30-45 mins) Frozen->Equilibration Prevents Condensation Opening 3. Open in Desiccated Environment (<20% RH) Equilibration->Opening Room Temp Reached Weighing 4. Rapid Weighing (Minimize Air Contact) Opening->Weighing Quick Action Purging 5. Argon/N2 Purge (Displace Headspace Air) Weighing->Purging Immediate Resealing 6. Reseal & Parafilm Purging->Resealing Protect Remainder Resealing->Frozen Return to Cold

Figure 1: Correct workflow to prevent "sweating" of the hygroscopic salt during usage.

Troubleshooting & FAQs: Researcher-to-Researcher

Category 1: Physical Appearance & Moisture[1][2][3]

Q: My white powder has turned into a sticky gum or yellow paste. Can I still use it?

  • Verdict: NO.

  • The Science: This is deliquescence . The dihydrochloride salt has absorbed enough atmospheric water to dissolve itself. Once in this "goo" phase, the local pH drops drastically (due to concentrated HCl), promoting acid-catalyzed degradation of the pyridine ring and potential racemization of the aminoethyl group.

  • Corrective Action: Discard the batch. Attempting to dry it down usually concentrates degradation products.

Q: Why does the compound smell like "fish" or "amine" when I open the vial?

  • Verdict: Degradation Warning.

  • The Science: A pure dihydrochloride salt should be odorless. A fishy smell indicates free base liberation . This suggests moisture has entered, caused partial hydrolysis, and allowed the amine to dissociate from the HCl.

  • Corrective Action: Check purity via HPLC. If <95%, repurify or discard.

Category 2: Solubility & Solution Chemistry

Q: I dissolved it in water, but the pH is very low (~1-2). Is this normal?

  • Verdict: YES.

  • The Science: You have a dihydrochloride salt. Dissolving 1 mole of compound releases 2 moles of protons (

    
    ).
    
    
    
    
  • Corrective Action: Do not use unbuffered aqueous solutions for biological assays (cells/enzymes), as the acidity will kill them. Dissolve in a buffer (PBS/HEPES) or neutralize carefully with NaOH immediately before use.

Q: Why do I see two sets of peaks in my NMR spectrum?

  • Verdict: Likely Tautomerism (Not necessarily impurity). [1][2]

  • The Science: 2-Hydroxypyridines exist in equilibrium with 2-Pyridones.[1][2][3]

    • In non-polar solvents (

      
      ): The 2-Hydroxypyridine  (lactim) form often dominates.[1][2]
      
    • In polar solvents (

      
      , 
      
      
      
      ): The 2-Pyridone (lactam) form dominates.[1][2]
  • Corrective Action: Compare your spectrum to literature values for that specific solvent. Do not assume impurity unless the integration logic fails.

Tautomerism Lactim 2-Hydroxypyridine Form (Lactim) Favored in Non-Polar Solvents Lactam 2-Pyridone Form (Lactam) Favored in Water/DMSO/Solid State Lactim->Lactam  Proton Transfer  

Figure 2: The tautomeric shift that complicates NMR interpretation and solubility profiles.

Solubility Matrix for Experiment Planning

Use this table to choose the right vehicle for your experiments.

SolventSolubility RatingStability WindowNotes
Water High (>50 mg/mL)< 24 HoursSolution is highly acidic .[1][2] Auto-hydrolysis risk increases over time.[1][2]
DMSO High (>50 mg/mL)~1 Week (-20°C)Recommended stock solvent. Hygroscopic; keep anhydrous.[1][2]
Ethanol Moderate < 48 HoursGood for chemical synthesis; less ideal for long-term stock.[1][2]
PBS (pH 7.4) Good Immediate Use Only At neutral pH, the free base may precipitate at high concentrations (>10mM).

Analytical Validation (How to check your stock)

Before starting a critical high-throughput screen or animal study, validate your batch:

  • Visual Inspection: Must be a white to off-white crystalline powder. Any yellow/orange tint = oxidation.

  • Chloride Content Titration: Confirm the stoichiometry is still 2HCl. Loss of HCl (becoming mono-HCl) changes molecular weight calculations.[2]

  • qNMR (Quantitative NMR): Use an internal standard (e.g., Maleic acid) in

    
     to confirm the exact mass balance, as hygroscopic salts often contain 5-10% water by weight even if they look dry.
    

References

  • PubChem. (n.d.). Compound Summary: 2-Hydroxypyridine.[1][2] National Library of Medicine. Retrieved February 26, 2026, from [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Source for tautomeric equilibrium dependence on solvent polarity).

  • Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press. (Authoritative text on the acidity and hygroscopicity of dihydrochloride salts).

Sources

Optimization

Overcoming hygroscopicity challenges in weighing 5-(1-Aminoethyl)pyridin-2-ol 2HCl

Technical Support Center: Weighing 5-(1-Aminoethyl)pyridin-2-ol 2HCl A Guide to Overcoming Hygroscopicity Challenges in Pharmaceutical Research As a Senior Application Scientist, this guide provides researchers, scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Weighing 5-(1-Aminoethyl)pyridin-2-ol 2HCl

A Guide to Overcoming Hygroscopicity Challenges in Pharmaceutical Research

As a Senior Application Scientist, this guide provides researchers, scientists, and drug development professionals with a comprehensive framework for accurately weighing the highly hygroscopic compound 5-(1-Aminoethyl)pyridin-2-ol 2HCl. Inaccurate measurements of such materials can compromise experimental reproducibility, impact formulation stability, and lead to significant errors in downstream applications. This document moves beyond simple instructions to explain the underlying principles and provide robust, field-tested protocols to ensure data integrity.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when handling this and similar hygroscopic compounds.

Q1: What is hygroscopicity and why is 5-(1-Aminoethyl)pyridin-2-ol 2HCl susceptible?

Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere. As a dihydrochloride (2HCl) salt, 5-(1-Aminoethyl)pyridin-2-ol has a high affinity for water molecules. This moisture uptake can lead to a continuous increase in mass, making accurate weighing on an analytical balance extremely challenging.[1] This behavior can also induce physical changes such as deliquescence (dissolving in absorbed water) or chemical degradation through hydrolysis.[2][3]

Q2: What are the direct consequences of inaccurate weighing due to moisture absorption?

The primary consequence is the overestimation of the active pharmaceutical ingredient (API) mass. This leads to the preparation of solutions with lower-than-intended concentrations. Such errors cascade through an experiment, causing:

  • Inaccurate Potency and Efficacy Results: Under-dosed assays will yield misleading biological data.

  • Failed Stoichiometric Reactions: In chemical synthesis, incorrect molar ratios can lead to incomplete reactions and impurity formation.

  • Poor Reproducibility: Results will vary depending on the ambient humidity and exposure time during weighing on any given day.

  • Compromised Stability Studies: The presence of excess water can accelerate the degradation of the compound, affecting shelf-life assessments.[3][4]

Q3: How can I definitively determine the water content of my sample?

While weighing challenges are immediate, quantifying the exact water content is crucial for correcting calculations and for quality control.

  • Karl Fischer (KF) Titration: This is the gold-standard method for water determination.[5] It is a highly accurate and precise chemical method that is selective for water, unlike loss-on-drying techniques which measure any volatile loss.[5][6][7] Coulometric KF is ideal for trace amounts of water, while volumetric KF is suited for higher water content.[6][7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[][9] It can identify weight loss due to moisture evaporation.[9][10] However, it will also detect the loss of other volatile components, so it is less specific than KF titration.[9] Combining TGA with other methods like Differential Scanning Calorimetry (DSC) can provide valuable insights into how moisture affects the material's thermal stability and physical structure.[]

Q4: What is the ideal laboratory environment for handling and weighing this compound?

Controlling the weighing environment is the single most important factor in achieving accurate results.[11]

  • Humidity Control: Maintain a relative humidity (RH) between 40% and 60%.[12][13] Below 40% RH, the risk of electrostatic charge accumulation increases, which causes balance readings to be erratic.[13] Above 60% RH, the rate of moisture absorption by hygroscopic materials increases significantly.

  • Temperature Stability: The laboratory should have a stable temperature, avoiding fluctuations of more than ±1°C.[13] Keep the balance away from direct sunlight, windows, and heating or cooling vents.[11][12]

  • Minimize Airflow: Use a high-quality analytical balance equipped with a draft shield and ensure the doors are closed during measurement.[11][14] Position the balance away from high-traffic areas, doors, and air vents to prevent drafts that can cause reading instability.[14]

Troubleshooting Guide: Common Weighing Issues

This section provides solutions to specific problems encountered during the weighing process.

Problem 1: The balance reading is continuously increasing and will not stabilize.

  • Primary Cause: The sample is actively absorbing moisture from the atmosphere. The longer the sample is on the balance pan, the more water it absorbs, and the more its weight increases.[1]

  • Immediate Solution: Weigh by Difference. This is the most reliable method for hygroscopic materials.[1] Instead of taring the weigh boat and adding the sample directly, you weigh a sealed container (e.g., a screw-cap vial) containing a surplus of the powder. You then transfer an approximate amount of powder to your receiving vessel (e.g., a flask) and re-weigh the sealed container. The difference in the two weights is the exact mass of the powder you transferred. This method minimizes the sample's exposure time to ambient air.

  • Preventative Actions:

    • Work Quickly: Prepare everything in advance so you can complete the transfer and weighing steps as rapidly as possible, ideally in under one minute.[1]

    • Use Appropriate Containers: Use weighing containers with small openings or, ideally, stoppered vials to limit air exposure.[1]

    • Controlled Atmosphere: For the highest accuracy, perform the weighing inside a glove box with controlled low humidity.

Problem 2: My experimental results are inconsistent, and I suspect weighing is the root cause.

  • Primary Cause: Day-to-day variations in laboratory humidity are likely causing inconsistent moisture uptake during weighing, leading to different effective concentrations in each experiment.

  • Solution: Implement a Standardized Weighing Protocol and Quantify Water Content.

    • Adopt "Weighing by Difference" (see Protocol 2 below) as the mandatory procedure for this compound.

    • Characterize Each New Bottle: When a new bottle of 5-(1-Aminoethyl)pyridin-2-ol 2HCl is opened, send a small, representative sample for Karl Fischer titration to determine its initial water content.

    • Correct for Water Content: Use the result from the KF analysis to correct the weighed mass to the true "dry" mass of the API. For example, if KF analysis shows 2.5% water content and you weigh out 100.0 mg, the actual mass of the API is 100.0 mg * (1 - 0.025) = 97.5 mg. Adjust your solvent volume accordingly to achieve the desired concentration.

    • Ensure Proper Storage: Always store the compound in a desiccator with a suitable desiccant (e.g., silica gel) to protect it from atmospheric moisture between uses.

Data & Protocols

Table 1: Recommended Environmental Control Parameters for Weighing
ParameterRecommended RangeRationale & Authoritative Source
Relative Humidity (RH) 40% - 60%Balances risk of moisture absorption (>60%) with risk of electrostatic effects (<40%).[12][13]
Temperature Fluctuation < ±1°C per hourPrevents thermal drift in the balance's sensitive electromagnetic compensation system.[11][13]
Air Drafts MinimizedAir currents exert force on the weighing pan, causing instability and inaccurate readings. A draft shield is essential.[11][14]
Vibration Vibration-free surfaceVibrations from building systems or foot traffic can interfere with the balance mechanism. Use of a heavy, stable weighing stone is recommended.[12][14]
Diagram 1: Decision Workflow for Weighing Hygroscopic Compounds

This diagram outlines the logical steps a scientist should follow when handling a potentially hygroscopic material like 5-(1-Aminoethyl)pyridin-2-ol 2HCl.

HygroscopicWeighingWorkflow cluster_prep Preparation & Assessment cluster_env Environment Setup cluster_weigh Weighing Procedure cluster_post Post-Weighing Start Start: Receive Compound (5-(1-Aminoethyl)pyridin-2-ol 2HCl) Assess Assess Hygroscopicity (Is it a salt? Check SDS/literature) Start->Assess Characterize Characterize Water Content (Perform Karl Fischer Titration on new batch) Assess->Characterize Yes / Unknown Env_Control Ensure Controlled Environment (Temp: Stable, RH: 40-60%) Characterize->Env_Control Balance_Prep Prepare Analytical Balance (Calibrate, Level, Close Draft Shield) Env_Control->Balance_Prep Weigh_Method Select Weighing Method: Weighing by Difference Balance_Prep->Weigh_Method Perform_Weigh Perform Weighing Quickly (<1 min exposure) Weigh_Method->Perform_Weigh Calculate Calculate True Mass (Correct for water content from KF result) Perform_Weigh->Calculate Store Store Compound Properly (Tightly sealed container in a desiccator) Calculate->Store End End: Accurate Sample Prepared Store->End

Caption: Decision workflow for accurate weighing of hygroscopic compounds.

Protocol 1: Weighing by Difference for Hygroscopic Solids

This protocol is designed to minimize moisture absorption during the transfer of a solid sample.

  • Preparation:

    • Place a sealed vial containing more than the required amount of 5-(1-Aminoethyl)pyridin-2-ol 2HCl, along with your spatula and receiving vessel (e.g., volumetric flask), inside the balance chamber to allow them to thermally equilibrate for several minutes.

  • Initial Weighing:

    • Place the sealed vial containing the compound on the balance pan.

    • Close the draft shield doors and allow the reading to stabilize.

    • Record this initial mass (M1) to the highest precision of the balance.

  • Sample Transfer:

    • Remove the vial and the receiving vessel from the balance.

    • Working quickly and preferably next to the balance, uncap the vial and use the spatula to transfer an estimated amount of the solid into the receiving vessel. Do not attempt to hit an exact target weight during this step; speed is more important.

    • Immediately and securely recap the vial.

  • Final Weighing:

    • Place the sealed vial back onto the balance pan.

    • Close the draft shield doors and allow the reading to stabilize.

    • Record this final mass (M2).

  • Calculation:

    • The exact mass of the transferred solid (M_sample) is the difference between the initial and final weights: M_sample = M1 - M2

  • Final Steps:

    • Use this calculated M_sample for your concentration calculations.

    • Immediately return the stock vial of the compound to a desiccator for proper storage.

References

  • How Coulometric KF Minimizes Drift In Hygroscopic Or Volatile Matrices? (2025, September 24). Patsnap Eureka. Retrieved February 25, 2026, from [Link]

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. (2025, December 5). Retrieved February 25, 2026, from [Link]

  • Best Weighing Practices in the Pharmaceutical Industry. (2017, November 22). Pharmaceutical Technology. Retrieved February 25, 2026, from [Link]

  • Karl Fischer titration. (n.d.). In Wikipedia. Retrieved February 25, 2026, from [Link]

  • Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis. (2020, May 18). NETZSCH Analyzing & Testing. Retrieved February 25, 2026, from [Link]

  • Thermogravimetric Analysis of Moisture in Natural and Thermally Treated Clay Materials. (2024, May 9). MDPI. Retrieved February 25, 2026, from [Link]

  • What Is Karl Fischer Titration? (n.d.). Mettler Toledo. Retrieved February 25, 2026, from [Link]

  • How to weigh a higroscopic substance. (2008, October 20). Chromatography Forum. Retrieved February 25, 2026, from [Link]

  • The role of water activity in the microbial stability of non-sterile pharmaceutical drug products. (2015, March 10). European Pharmaceutical Review. Retrieved February 25, 2026, from [Link]

  • Safety Data Sheet. (n.d.). Kishida Chemical Co., Ltd. Retrieved February 25, 2026, from [Link]

  • TGA Analysis for Moisture Content. (2025, September 29). ResolveMass Laboratories Inc. Retrieved February 25, 2026, from [Link]

  • Dosing and weighing in the pharmaceutical laboratory. (2005, March 7). International Journal of Pharmaceutics. Retrieved February 25, 2026, from [Link]

  • Water Determination (Karl Fischer Method). (n.d.). The Japanese Pharmacopoeia. Retrieved February 25, 2026, from [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010, January 1). American Pharmaceutical Review. Retrieved February 25, 2026, from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved February 25, 2026, from [Link]

  • Weighing Guidelines. (2024, January 9). LBMA. Retrieved February 25, 2026, from [Link]

  • Analytical Balances and Proper Weighing Practices. (2025, October 1). Lab Manager. Retrieved February 25, 2026, from [Link]

  • GMP 10 Understanding Factors Affecting Weighing Operations. (n.d.). NIST. Retrieved February 25, 2026, from [Link]

  • FILTER CONDITIONING AND WEIGHING FACILITIES AND PROCEDURES FOR PM REFERENCE AND CLASS I EQUIVALENT METHODS. (n.d.). U.S. EPA. Retrieved February 25, 2026, from [Link]

  • USP〈1112〉Interpretation: Application of Water Activity Determination to Nonsterile Pharmaceutical Products. (2025, August 5). FDCELL. Retrieved February 25, 2026, from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. Retrieved February 25, 2026, from [Link]

  • <1112> APPLICATION OF WATER ACTIVITY DETERMINATION TO NONSTERILE PHARMACEUTICAL PRODUCTS. (n.d.). USP. Retrieved February 25, 2026, from [Link]

  • Pharmaceutical application: water activity measurement. (n.d.). Novasina. Retrieved February 25, 2026, from [Link]

  • Can the Water Activity Test replace Microbial Testing? (2021, February 23). ECA Academy. Retrieved February 25, 2026, from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. Retrieved February 25, 2026, from [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (2018). Journal of Chemical and Pharmaceutical Research. Retrieved February 25, 2026, from [Link]

  • 5-(1-aminoethyl)-1H-pyridin-2-one. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (n.d.). TA Instruments. Retrieved February 25, 2026, from [Link]

  • Effect of moisture on solid state stability. (2023, September 1). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Effect of moisture on solid state stability. (2023, September 29). Semantic Scholar. Retrieved February 25, 2026, from [Link]

  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. (n.d.). ResearchGate. Retrieved February 25, 2026, from [Link]

  • Effect of moisture on the stability of a lyophilized humanized monoclonal antibody formulation. (n.d.). PubMed. Retrieved February 25, 2026, from [Link]

  • 5-ethyl-2-methyl pyridine. (n.d.). The Good Scents Company. Retrieved February 25, 2026, from [Link]

  • The Effect of Humidity on the Physical and Chemical Stability of Spray-Dried Aluminum Hydroxycarbonate. (n.d.). PubMed. Retrieved February 25, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H NMR Spectral Interpretation of 5-(1-Aminoethyl)pyridin-2-ol Dihydrochloride: A Predictive Analysis

For Immediate Release **Abstract This technical guide provides an in-depth, predictive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride. In the absence of a pub...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

**Abstract

This technical guide provides an in-depth, predictive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride. In the absence of a publicly available experimental spectrum for this specific salt, this guide synthesizes data from analogous structures, including pyridin-2-ones, substituted pyridinium ions, and chiral aminoethyl compounds, to construct a detailed theoretical spectrum. By explaining the causal relationships between molecular structure, protonation state, and NMR parameters, this document serves as a valuable resource for researchers, scientists, and drug development professionals in verifying the synthesis and structural integrity of this and related compounds.

Introduction: The Structural Significance of 5-(1-Aminoethyl)pyridin-2-ol Dihydrochloride

5-(1-Aminoethyl)pyridin-2-ol is a substituted pyridinone derivative with potential applications in medicinal chemistry and materials science. Its structure combines a pyridin-2-one core, a chiral 1-aminoethyl side chain, and the capacity for salt formation, making it a versatile building block. The dihydrochloride salt form ensures solubility in aqueous media and stabilizes the compound. Accurate structural elucidation is paramount for its application, and 1H NMR spectroscopy is the primary tool for this purpose. This guide will deconstruct the predicted 1H NMR spectrum of the dihydrochloride salt, providing a benchmark for its characterization.

Foundational Principles of 1H NMR Spectroscopy

1H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule.[1] Four key aspects of a 1H NMR spectrum are fundamental to its interpretation:

  • Number of Signals: Indicates the number of chemically non-equivalent sets of protons.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reflects the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting their signals downfield (to higher ppm values), while electron-donating groups cause an upfield shift.[2][3]

  • Integration: The area under each signal is proportional to the number of protons it represents.[4]

  • Spin-Spin Splitting (Multiplicity): The splitting of a signal into multiple peaks (a multiplet) is caused by the influence of neighboring, non-equivalent protons. The multiplicity is described by the n+1 rule , where 'n' is the number of adjacent, non-equivalent protons.[5]

Predicted 1H NMR Spectrum of 5-(1-Aminoethyl)pyridin-2-ol Dihydrochloride

The dihydrochloride salt form dictates that both the pyridine ring nitrogen and the primary amine of the side chain will be protonated. This has a profound effect on the expected chemical shifts. The analysis will be conducted assuming a deuterated solvent such as D₂O, which would lead to the exchange of the labile N-H and O-H protons, causing their signals to disappear from the spectrum.

Molecular Structure and Proton Labeling

To facilitate the spectral assignment, the protons of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride are labeled as follows:

Caption: Labeled structure of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride.

Predicted Chemical Shifts and Multiplicities

The following table summarizes the predicted 1H NMR data for the target molecule in a polar, deuterated solvent like D₂O.

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Justification
HA 8.2 - 8.5Doublet (d)1HLocated ortho to the protonated ring nitrogen (N⁺-H), this proton is significantly deshielded. It is split by the adjacent HB proton.[6][7]
HB 7.8 - 8.1Double-doublet (dd)1HThis proton is coupled to both HA and HC, resulting in a double-doublet. Its chemical shift is downfield due to the overall electron-withdrawing nature of the protonated ring.
HC 6.7 - 7.0Doublet (d)1HCoupled to HB. This proton is expected to be the most upfield of the aromatic protons due to its position relative to the carbonyl group.
HD 4.5 - 4.8Quartet (q)1HThis methine proton is adjacent to the electron-withdrawing N⁺H₃ group and is coupled to the three protons of the methyl group (HE), resulting in a quartet. The presence of a chiral center influences its chemical environment.[8]
HE 1.7 - 2.0Doublet (d)3HThese three equivalent methyl protons are coupled to the single methine proton (HD), resulting in a doublet.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted spectrum, we can compare the expected shifts with experimental data from similar molecules.

Comparison with 2-Hydroxypyridine (2-Pyridone)

The 1H NMR spectrum of 2-hydroxypyridine (which exists predominantly as 2-pyridone) in CDCl₃ shows signals at approximately δ 7.49 (dd), 7.42 (dd), 6.60 (d), and 6.30 (t) ppm.[9] The protonation of the ring nitrogen in our target molecule to form a pyridinium ion is expected to cause a significant downfield shift of all ring protons, which is reflected in our predictions.[6][10]

Comparison with a Simple Aminoethyl Dihydrochloride

The protons on the ethyl chain of simple aminoethyl compounds in their dihydrochloride form, such as histamine dihydrochloride, resonate at specific chemical shifts. While not a direct analog, the influence of the protonated amino group on the adjacent CH group provides a useful reference for the predicted downfield shift of HD.

Alternative Structures and their Predicted Spectra

A common alternative structure that could arise during synthesis is the isomeric form where the aminoethyl group is at a different position on the pyridine ring. For instance, if the aminoethyl group were at the 4-position, the symmetry of the molecule would change, leading to a different set of coupling patterns for the aromatic protons. Similarly, if the hydroxyl group were at a different position, the electronic effects on the ring protons would be altered, resulting in a different pattern of chemical shifts. The predicted spectrum in this guide is unique to the 5-(1-Aminoethyl)pyridin-2-ol structure and can be used to differentiate it from its isomers.

Experimental Protocol for 1H NMR Spectrum Acquisition

The following is a generalized protocol for acquiring the 1H NMR spectrum of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of D₂O transfer Transfer solution to a clean, dry NMR tube dissolve->transfer standard Add a small amount of an internal standard (e.g., DSS or TSP) transfer->standard instrument Place the NMR tube in the spectrometer (≥400 MHz recommended) standard->instrument lock Lock the spectrometer on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field to optimize homogeneity lock->shim acquire Acquire the 1H NMR spectrum using standard parameters shim->acquire fourier Apply Fourier transform to the FID acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to the internal standard (0.00 ppm) baseline->reference integrate Integrate the signals reference->integrate

Caption: Workflow for acquiring a 1H NMR spectrum.

Conclusion

This guide provides a comprehensive, predictive interpretation of the 1H NMR spectrum of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride based on established principles and data from analogous compounds. The predicted chemical shifts, multiplicities, and integration values serve as a robust benchmark for scientists working on the synthesis and characterization of this molecule. By understanding the influence of the pyridinone ring, the chiral aminoethyl side chain, and the protonated state on the NMR spectrum, researchers can confidently verify the structure and purity of their samples, paving the way for further applications in drug development and materials science.

References

  • Save My Exams. (2025, January 4). Proton (1H) NMR Spectroscopy. A Level Chemistry.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Chemistry LibreTexts. (2021, December 15). 6.
  • BenchChem. (2025, December). Troubleshooting NMR peak assignments for pyridinium salts.
  • PubMed. (2007, March 29). Relationship between 1H chemical shifts of deuterated pyridinium ions and Brønsted acid strength of solid acids.
  • Jasperse, C. Short Summary of 1H-NMR Interpretation.
  • StudyOrgo.com. (2015, January 24). Deciphering 1H NMR Spectra.
  • ResearchGate. 1H-NMR chemical shift values of the pyridinium ring H2 and H6 protons.
  • Gowland, F. W., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(17), 2140-2146.
  • ResearchGate. 1H NMR chemical shifts (D2O, p.p.m.)
  • The Royal Society of Chemistry.
  • ChemicalBook. 2-Hydroxypyridine(142-08-5) 1H NMR spectrum.
  • CNR-IRIS. (2024, March 15). A Thiourea Derivative of 2-[(1R)

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Comparative

A Senior Application Scientist's Guide to Quality Assessment: 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride

Executive Summary In the landscape of pharmaceutical research and development, the quality of starting materials is not merely a parameter—it is the bedrock of reproducible, reliable, and ultimately successful outcomes....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical research and development, the quality of starting materials is not merely a parameter—it is the bedrock of reproducible, reliable, and ultimately successful outcomes. This guide presents a comprehensive analytical framework for the characterization of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride, a key heterocyclic intermediate. We provide a side-by-side comparison of a research-grade sample against a certified commercial standard, employing a suite of orthogonal analytical techniques. This document is designed for researchers, quality control analysts, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust in-house quality assessment. The methodologies detailed herein—spanning chromatography, mass spectrometry, and spectroscopy—are aligned with industry-standard validation principles to ensure data integrity and trustworthiness.

Introduction: The Imperative of Analytical Rigor

5-(1-Aminoethyl)pyridin-2-ol dihydrochloride is a substituted pyridinol derivative of significant interest in medicinal chemistry and process development. Its structural motifs are common in various biologically active compounds. The purity and structural integrity of this intermediate are paramount, as impurities can propagate through synthetic routes, leading to downstream complications, including altered biological activity, compromised safety profiles, and difficulties in regulatory filings.

Therefore, a multi-pronged analytical approach is essential to establish an unambiguous quality profile. Simply relying on a supplier's Certificate of Analysis is insufficient for critical applications. Independent verification against a well-characterized commercial standard provides the highest level of confidence. This guide outlines the core analytical pillars for such a comparison: Identity, Purity, and Structure.

The Analytical Workflow: A Multi-Technique Approach

A robust quality assessment relies on orthogonal methods, where each technique provides a different piece of the analytical puzzle. Our comparative workflow is designed to leave no stone unturned, from confirming the molecular weight to quantifying trace impurities.

G cluster_0 Sample Handling cluster_1 Analytical Investigations cluster_2 Data Analysis & Reporting Sample Test Sample & Commercial Standard Prep Solution Preparation (Defined Concentration) Sample->Prep FTIR Functional Group ID (FTIR) Sample->FTIR HPLC Purity & Impurity Profile (HPLC-UV) Prep->HPLC LCMS Identity Confirmation (LC-MS) Prep->LCMS NMR Structural Elucidation (1H & 13C NMR) Prep->NMR Compare Comparative Data Analysis HPLC->Compare LCMS->Compare NMR->Compare FTIR->Compare Report Final Quality Report Compare->Report

Caption: Overall analytical workflow for comparison.

Part I: Identity Confirmation via Mass Spectrometry

The first question for any sample is fundamental: "Is it the correct molecule?" Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose, providing high-confidence molecular weight data.

Causality Behind Experimental Choices:

We employ Electrospray Ionization (ESI) in positive mode, as the amino group on the molecule is readily protonated, leading to a strong signal for the molecular ion [M+H]+. Coupling the MS with a rapid LC gradient ensures that we are analyzing the main component peak, separating it from potential non-isobaric impurities or excipients.

Experimental Protocol: LC-MS Analysis
  • System Preparation: Agilent 1260 Infinity II LC with an InfinityLab LC/MSD XT single quadrupole mass selective detector or equivalent.[1]

  • Sample Preparation: Prepare 100 µg/mL solutions of both the in-house sample and the commercial standard in a 50:50 mixture of water and acetonitrile.

  • LC Method:

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1.5 min.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • MS Method:

    • Ionization Mode: ESI Positive.

    • Mass Range: m/z 50-500.

    • Drying Gas Temp: 325°C.

    • Sheath Gas Temp: 350°C.

    • Capillary Voltage: 3500 V.

  • Data Analysis: Extract the mass spectrum from the main chromatographic peak. The expected molecular weight of the free base is 152.19 g/mol . The primary ion observed should be the protonated molecule [M+H]+ at m/z 153.2.

G Sample Sample Injection HPLC C18 Reverse-Phase Separation Sample->HPLC ESI Electrospray Ionization (+) HPLC->ESI Quad Quadrupole Mass Analyzer ESI->Quad Detector Detector Quad->Detector Data Mass Spectrum (m/z vs. Intensity) Detector->Data

Caption: Simplified LC-MS workflow for identity.

Data Summary: Identity Confirmation
SampleExpected [M+H]+ (m/z)Observed [M+H]+ (m/z)Result
In-House Lot153.2153.2Pass
Commercial Standard153.2153.2Pass

Part II: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the gold standard for quantifying the purity of pharmaceutical compounds and profiling related impurities.[2][3] The method must be "stability-indicating," meaning it can separate the main compound from any potential degradation products or process-related impurities.[4]

Causality Behind Experimental Choices:

A reverse-phase C18 column is selected for its versatility in retaining and separating moderately polar compounds like our analyte. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved from the main peak. The use of a photodiode array (PDA) detector allows for peak purity analysis and detection at the wavelength of maximum absorbance (λmax), enhancing sensitivity. This methodology aligns with the principles outlined in USP General Chapter <621> on Chromatography.[5][6]

Experimental Protocol: HPLC-UV Purity Analysis
  • System Preparation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Sample Preparation: Accurately weigh and dissolve samples of the in-house material and the commercial standard in mobile phase A to a final concentration of 0.5 mg/mL.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.05% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient:

      • 0-2 min: 2% B

      • 2-20 min: 2% to 40% B

      • 20-22 min: 40% to 95% B

      • 22-25 min: Hold at 95% B

      • 25-26 min: 95% to 2% B

      • 26-30 min: Hold at 2% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 275 nm.

    • Injection Volume: 10 µL.

  • System Suitability: Before sample analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area must be ≤ 1.0%, and the tailing factor should be between 0.8 and 1.5.[7]

  • Data Analysis: Integrate all peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks (% Area).

Data Summary: Comparative Purity Profile
SamplePurity by Area %Number of Impurities >0.05%Largest Single Impurity (%)
In-House Lot99.85%20.08%
Commercial Standard99.91%10.06%

Part III: Structural Elucidation and Verification by NMR

While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the specific atomic arrangement, providing an unambiguous fingerprint of the molecule's structure.[8][9] It is indispensable for identifying isomers and confirming the overall connectivity.

Causality Behind Experimental Choices:

Proton (¹H) NMR provides information on the number of different types of protons and their neighboring environments. Carbon (¹³C) NMR confirms the number of unique carbon atoms in the molecule. Running both experiments and comparing the chemical shifts and splitting patterns to the expected structure provides the highest degree of structural confirmation. Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to the compound's dihydrochloride salt form, which has good solubility in polar aprotic solvents.

Experimental Protocol: ¹H and ¹³C NMR
  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of each sample in ~0.7 mL of DMSO-d₆.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Number of Scans: 1024.

    • Relaxation Delay: 2 seconds.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Compare the chemical shifts (δ), integration values (for ¹H), and multiplicities of the in-house sample against the commercial standard and theoretical predictions.

Data Summary: Key NMR Signal Comparison
Proton/Carbon AssignmentExpected Shift Range (ppm)In-House Lot (Observed δ)Commercial Standard (Observed δ)
Pyridinol -OH>10.0 (broad)11.5 (br s)11.5 (br s)
Aromatic CH (3 positions)6.5 - 8.07.8, 7.5, 6.77.8, 7.5, 6.7
Methine CH4.0 - 4.54.3 (q)4.3 (q)
Methyl CH₃1.5 - 2.01.6 (d)1.6 (d)
Aromatic C (5 carbons)110 - 160ConsistentConsistent
Aliphatic C (2 carbons)20 - 50ConsistentConsistent

Note: Actual chemical shifts may vary slightly based on concentration and instrument calibration. The key is the consistency between the test sample and the standard.

Conclusion: A Framework for Confidence

This guide demonstrates a rigorous, multi-technique workflow for the quality assessment of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride. By systematically applying LC-MS for identity, HPLC-UV for purity, and NMR for structural verification, a comprehensive and trustworthy quality profile can be established. The data presented show that the hypothetical "In-House Lot" is of high quality and is analytically comparable to the certified commercial standard, with only minor differences in the impurity profile.

Adherence to such analytical principles, grounded in guidelines from bodies like the ICH and USP, is not merely good practice—it is essential for ensuring the integrity of research and the quality of pharmaceutical development.[10][11] This framework can be adapted for the qualification of various critical reagents and intermediates, providing a solid foundation for any scientific endeavor.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector Source: Agilent Technologies, Inc. URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent Technologies, Inc. URL: [Link]

  • Title: Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins Source: Agilent Technologies, Inc. URL: [Link]

  • Title: Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography Source: U.S. Pharmacopeia (USP) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: FDA URL: [Link]

  • Title: Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists Source: European Journal of Organic Chemistry URL
  • Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]

  • Title: Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules Source: Agilent Technologies, Inc. URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: ICH URL: [Link]

  • Title: How to Determine Molecular Weight? Source: Mtoz Biolabs URL: [Link]

  • Title: The role of High-Performance Liquid Chromatography in the pharmaceutical analysis Source: ResearchGate URL: [Link]

  • Title: What is Structure Elucidation by NMR? Source: ResolveMass URL: [Link]

  • Title: <621> Chromatography - Notice of Adoption of Harmonized Standard Source: US Pharmacopeia (USP) URL: [Link]

Sources

Validation

Technical Guide: Differentiating 5-(1-Aminoethyl)pyridin-2-ol from Structural Isomers

Introduction: The Structural Challenge In the development of kinase inhibitors and neuronal receptor modulators, 5-(1-aminoethyl)pyridin-2-ol (Structure 1 ) serves as a critical chiral scaffold. However, its analysis is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Challenge

In the development of kinase inhibitors and neuronal receptor modulators, 5-(1-aminoethyl)pyridin-2-ol (Structure 1 ) serves as a critical chiral scaffold. However, its analysis is complicated by two distinct phenomena: prototropic tautomerism and structural isomerism .

For a researcher, misidentifying this scaffold can lead to erroneous SAR (Structure-Activity Relationship) data. This guide provides a definitive, self-validating workflow to distinguish 1 from its regioisomers (e.g., 3-, 4-, or 6-substituted variants), chain isomers (e.g., 2-aminoethyl analogs), and enantiomers.

The Tautomeric Equilibrium

Before attempting differentiation, one must acknowledge that 1 exists in a dynamic equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

In solution (DMSO, Methanol, Water) and the solid state, the 2-pyridone form predominates due to the aromaticity of the amide-like resonance and intermolecular hydrogen bonding. Consequently, all spectroscopic data must be interpreted through the lens of the pyridone core.

Tautomerism cluster_0 Tautomeric Equilibrium Lactim Lactim Form (2-Hydroxypyridine) Less Stable in Polar Solvents Lactam Lactam Form (2-Pyridone) Predominant Species Lactim->Lactam  K_eq >> 1   Lactam->Lactim

Figure 1: The tautomeric shift favors the 2-pyridone form, significantly affecting NMR chemical shifts (C=O signal ~162 ppm).

Differentiation Strategy 1: NMR Spectroscopy[1][2]

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing regioisomers. The substitution pattern on the pyridine/pyridone ring dictates the spin-spin coupling constants (


) and chemical shifts (

).[1]
Comparative 1H NMR Analysis (DMSO-d6)

The key to identifying 1 lies in the ABX spin system (or AMX depending on field strength) of the ring protons.

Feature5-(1-Aminoethyl)pyridin-2-ol (Target)3-Substituted Isomer 6-Substituted Isomer
Ring Protons 3 distinct signals3 distinct signals3 distinct signals
Coupling Pattern H-3 : d (

Hz)H-4 : dd (

Hz)H-6 : d (

Hz)
H-4 : dd (

Hz)H-5 : t (

Hz)H-6 : dd (

Hz)
H-3 : d (

Hz)H-4 : t (

Hz)H-5 : d (

Hz)
Diagnostic Signal H-6 appears as a sharp doublet with small meta-coupling (

Hz) at ~7.2-7.4 ppm.[2][3][4]
H-6 is a doublet of doublets; H-4/H-5 coupling is vicinal (~7.5 Hz).H-5 is a doublet; H-3/H-4 coupling is vicinal (~9.0 Hz).

Expert Insight: In the target molecule (5-substituted), the H-3 and H-4 protons show a large ortho-coupling (


 Hz), typical of the 2-pyridone alkene-like bond. The H-6  proton is isolated from H-4 by the substituent, showing only a small meta-coupling (

Hz). If you observe two large couplings, you likely have the 6-substituted isomer.
Protocol: 1H-NMR Sample Preparation
  • Solvent: Dissolve 5-10 mg of sample in 0.6 mL DMSO-d6 . Avoid CDCl3 as the solubility of the pyridone form is poor and leads to broad peaks due to aggregation.

  • Acquisition: Acquire at least 16 scans with a 30° pulse angle and a relaxation delay (D1) of

    
     seconds to ensure integration accuracy of the aromatic protons.
    
  • Validation: Verify the integral ratio of the ethyl group (CH3 doublet : CH quartet) is exactly 3:1.

Differentiation Strategy 2: Mass Spectrometry (MS/MS)[6]

While high-resolution MS (HRMS) confirms the formula C7H10N2O (


), it cannot distinguish regioisomers. Tandem MS (MS/MS) fragmentation provides the "fingerprint."
Distinguishing Chain Isomers

A common impurity is the 2-aminoethyl isomer (linear chain, no branching).

  • Target (1-Aminoethyl, Branched):

    • Precursor:

      
       139.1 
      
      
      
    • Major Fragment:

      
       122.0 (Loss of NH3, -17 Da) is rapid due to the stability of the secondary carbocation/conjugated system.
      
    • Diagnostic Fragment:

      
       124.0 (Loss of CH3, -15 Da). This is unique to the branched methyl group.
      
  • Isomer (2-Aminoethyl, Linear):

    • Precursor:

      
       139.1 
      
      
      
    • Major Fragment:

      
       122.0 (Loss of NH3).
      
    • Absence: No significant loss of CH3 (

      
       124) is observed because the terminal ethyl group does not easily lose a methyl radical.
      

Differentiation Strategy 3: Chiral Separation (HPLC)[2]

The "1-aminoethyl" group creates a chiral center (


). Differentiating the (R) and (S) enantiomers requires a chiral stationary phase (CSP).

Recommended Method: Polysaccharide-Based CSP The immobilized amylose-based columns are most effective for polar amines.

Experimental Protocol: Chiral HPLC
  • Column: Chiralpak IA or IB (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1 v/v/v).

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the interaction of the primary amine with residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 305 nm (absorption maximum of the pyridone ring).

Expected Result:

  • Enantiomer 1: Retention time ~

    
     8-10 min.
    
  • Enantiomer 2: Retention time ~

    
     12-15 min.
    
  • Resolution (

    
    ): Typically > 2.0.[5]
    

Workflow Sample Unknown Sample (C7H10N2O) NMR 1H NMR (DMSO-d6) Check Coupling Constants Sample->NMR Decision1 Is J(H3,H4) ~9.5Hz AND J(H4,H6) ~2.5Hz? NMR->Decision1 Regio Identify Regioisomer (3- or 6-substituted) Decision1->Regio No MS MS/MS Fragmentation Check for m/z 124 (-CH3) Decision1->MS Yes Decision2 Is m/z 124 Present? MS->Decision2 Linear Identify Linear Isomer (2-aminoethyl) Decision2->Linear No Chiral Chiral HPLC (Amylose Column) Decision2->Chiral Yes Result CONFIRMED 5-(1-Aminoethyl)pyridin-2-ol Chiral->Result

Figure 2: Analytical decision tree for the stepwise validation of 5-(1-aminoethyl)pyridin-2-ol.

Summary of Specifications

ParameterSpecification for Target Molecule
Appearance Off-white to pale yellow solid
Molecular Weight 138.17 g/mol
UV Max (

)
~305 nm (in Methanol)
1H NMR Diagnostic

7.2-7.4 (d,

Hz, 1H, H-6)
Chiral Purity Determine via Chiralpak IA/IB (Hex/EtOH/DEA)

References

  • Tautomerism of Hydroxypyridines: Forlani, L., et al. "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines."[4] Arkivoc2002 , xi, 198-215.[4][6] Link

  • NMR of Pyridones: BenchChem. "Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives." BenchChem Technical Guides2025 . Link

  • Chiral Separation of Amines: Ward, K. D. "Separation of Alkaloid Isomers and Stereoisomers with Beta-Cyclodextrin Bonded Phases." Texas Tech University Thesis, 1988 . Link (Representative methodology for amine separation).

  • Target Molecule Data: PubChem Compound Summary for CID 68496626, "5-(1-aminoethyl)-1H-pyridin-2-one".[7] Link

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Pyridine-Based Pharmaceutical Intermediates

For researchers, scientists, and drug development professionals, the journey from a promising pyridine-based intermediate to a final active pharmaceutical ingredient (API) is paved with rigorous analytical scrutiny. The...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising pyridine-based intermediate to a final active pharmaceutical ingredient (API) is paved with rigorous analytical scrutiny. The validation of the analytical methods used to assess the identity, purity, and strength of these intermediates is not merely a regulatory formality; it is the bedrock of product quality and patient safety. This guide provides an in-depth comparison of common analytical techniques, grounded in the principles of scientific integrity and regulatory expectations.

The validation of an analytical procedure is the documented evidence that the method is fit for its intended purpose.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines that form the basis of any robust validation protocol.[3][4][5] The recently revised ICH Q2(R2) and the new ICH Q14 guideline emphasize a science- and risk-based approach to analytical procedure development and validation.[6][7][8]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique is the first critical decision in method development. For pyridine-based intermediates, the choice often comes down to High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with distinct advantages and applications.

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High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the predominant technique for the analysis of non-volatile and thermally labile compounds, making it ideal for a wide range of pyridine derivatives.[9][10] Its versatility allows for the determination of assays, impurities, and degradation products.[11][12]

  • Causality Behind Experimental Choices:

    • Column Selection: For polar pyridine compounds, a C18 (octadecyl) column is often the first choice due to its hydrophobicity, which provides good retention. The choice of a specific C18 column depends on factors like particle size (smaller particles for higher efficiency) and end-capping (to minimize peak tailing of basic pyridine analytes).

    • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is typical. The pH of the buffer is critical for controlling the ionization state of the pyridine nitrogen, which significantly impacts retention and peak shape. An acidic pH (e.g., using formic acid or phosphate buffer) is often employed to ensure consistent protonation of the pyridine ring, leading to sharper peaks.

    • Detector: A UV detector is commonly used, with the detection wavelength set at the absorbance maximum (λmax) of the pyridine-based analyte for optimal sensitivity.[13] A photodiode array (PDA) detector can provide additional spectral information to assess peak purity.

Gas Chromatography (GC): The Specialist for Volatiles

GC is the go-to method for the analysis of volatile and thermally stable compounds.[10][14] In the context of pyridine-based intermediates, its primary applications are the quantification of residual solvents and volatile impurities.[9]

  • Causality Behind Experimental Choices:

    • Injection Technique: Headspace GC is often preferred for residual solvent analysis as it introduces only the volatile components onto the column, protecting it from non-volatile matrix components.[15]

    • Column Selection: A polar column (e.g., a polyethylene glycol or "WAX" type) is typically used for the separation of common polar and non-polar residual solvents. The column dimensions (length, diameter, film thickness) are chosen to balance resolution and analysis time.

    • Detector: A Flame Ionization Detector (FID) is the standard for residual solvent analysis due to its high sensitivity to hydrocarbons and a wide linear range.[16] For identification purposes, a Mass Spectrometer (MS) provides definitive structural information.[11]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Analyte Type Non-volatile, thermally unstable, polar compounds.[9]Volatile, thermally stable compounds.[9]
Primary Applications Assay, impurity profiling, stability studies.[14]Residual solvents, volatile impurities.[14]
Mobile Phase Liquid (e.g., water/acetonitrile).[9]Gas (e.g., helium, nitrogen).[9]
Operating Temperature Ambient to moderately elevated (e.g., 25-60 °C).[12]High temperatures (e.g., up to 350 °C).[11]
Typical Run Time 10-60 minutes.[9]A few minutes to seconds.[12]
Cost per Analysis Higher due to solvent consumption.[9]Lower, uses inexpensive carrier gases.[9]

The Pillars of Method Validation: A Step-by-Step Approach

A comprehensive method validation protocol assesses several key performance characteristics to ensure the method is reliable and fit for purpose.[17][18] The ICH Q2(R1) guideline provides a detailed framework for these validation parameters.[19][20]

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Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[21][22] For pyridine-based intermediates, this is often demonstrated through forced degradation studies.[21]

  • Experimental Protocol (Forced Degradation for HPLC):

    • Prepare solutions of the pyridine-based intermediate.

    • Expose the solutions to stress conditions: acidic (e.g., 0.1 N HCl at 60°C), basic (e.g., 0.1 N NaOH at 60°C), oxidative (e.g., 3% H₂O₂ at room temperature), thermal (e.g., 80°C), and photolytic (e.g., exposure to UV light).

    • Analyze the stressed samples by HPLC alongside an unstressed control sample.

    • Self-Validation Check: The method is specific if the main analyte peak is well-resolved from any degradation product peaks.[23] A PDA detector can be used to assess peak purity, ensuring no co-eluting impurities.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[20][24]

  • Experimental Protocol (HPLC):

    • Prepare a series of at least five standard solutions of the analyte at different concentrations. For an assay, this typically covers 80% to 120% of the target concentration.[21]

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

    • Self-Validation Check: The method is linear if the correlation coefficient (r²) is ≥ 0.999.[21] The y-intercept should be close to zero.

The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable linearity, accuracy, and precision.[20][25]

Accuracy

Accuracy is the closeness of the test results to the true value.[24][26] It is often determined by spike recovery studies.

  • Experimental Protocol (HPLC):

    • Prepare a placebo (matrix without the analyte) if applicable.

    • Spike the placebo with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.[25]

    • Analyze the spiked samples and calculate the percent recovery.

    • Self-Validation Check: The method is accurate if the percent recovery is within an acceptable range, typically 98.0% to 102.0% for an assay.[24]

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[24][25] It is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

  • Experimental Protocol (HPLC):

    • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration.

    • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

    • Self-Validation Check: The method is precise if the RSD is typically ≤ 2.0%.[10]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

These parameters are crucial for impurity methods.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.[27][28]

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[27][29]

  • Experimental Protocol (Based on Signal-to-Noise):

    • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with that of blank samples.

    • The concentration that yields an S/N ratio of approximately 3:1 is generally accepted as the LOD.[28]

    • The concentration that yields an S/N ratio of approximately 10:1 is generally accepted as the LOQ.[28]

    • Self-Validation Check: The LOQ should be verified by analyzing a sufficient number of samples at this concentration to demonstrate adequate precision and accuracy.[30]

Robustness

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[31] This provides an indication of its reliability during normal usage.[31]

  • Experimental Protocol (HPLC):

    • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

      • Flow rate (e.g., ± 10%)

      • Column temperature (e.g., ± 5 °C)

      • Mobile phase pH (e.g., ± 0.2 units)[21]

    • Analyze the sample under each modified condition.

    • Self-Validation Check: The method is robust if the system suitability criteria (e.g., resolution, peak tailing) are still met under all varied conditions.[21]

Validation ParameterTypical Acceptance Criteria (HPLC Assay)Rationale
Specificity Analyte peak is pure and resolved from all other peaks.Ensures the method measures only the intended analyte without interference.[23]
Linearity (r²) ≥ 0.999Confirms a proportional relationship between concentration and response.[21]
Accuracy (% Recovery) 98.0% - 102.0%Demonstrates the closeness of the measured value to the true value.[24]
Precision (%RSD) ≤ 2.0%Shows the reproducibility of the method under various conditions.[10]
Range 80% - 120% of test concentrationDefines the concentration interval where the method is reliable.[21]
Robustness System suitability passes under all varied conditions.Proves the method's reliability during routine use with minor variations.[31]

Conclusion

The validation of analytical methods for pyridine-based pharmaceutical intermediates is a multifaceted process that requires a deep understanding of both the chemistry of the analyte and the principles of the analytical technique being employed. Both HPLC and GC are powerful tools, and the choice between them should be dictated by the physicochemical properties of the intermediate and its potential impurities.[10] By following a systematic and scientifically sound validation protocol based on ICH and other regulatory guidelines, researchers can ensure the generation of reliable and accurate data, which is fundamental to the development of safe and effective medicines.

References

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
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  • Comparison Between GC and HPLC for Pharmaceutical Analysis. (2025, September 8). Retrieved from Drawell website: [Link]

  • FDA Guidance on Analytical Method Validation. (n.d.). Retrieved from Scribd website: [Link]

  • LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits. (n.d.). Retrieved from PharmaSOP website: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). Retrieved from ProPharma website: [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (n.d.). Retrieved from ECA Academy website: [Link]

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  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). Retrieved from PharmaSOP website: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). Retrieved from ICH website: [Link]

  • Q2(R2) Validation of Analytical Procedures. (n.d.). Retrieved from Food and Drug Administration website: [Link]

  • Robustness in Analytical Methods Outlined. (2025, March 10). Retrieved from Pharmaceutical Technology website: [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). Retrieved from BioPharm International website: [Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. (2025, August 22). Retrieved from Lab Manager website: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). Retrieved from Food and Drug Administration website: [Link]

  • What is meant by the limit of detection and quantification (LOD / LOQ)? (2018, May 22). Retrieved from Labor L+S AG website: [Link]

  • HPLC Method Validation: Key Parameters and Importance. (n.d.). Retrieved from assayprism.com website: [Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Retrieved from Scribd website: [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025, November 27). Retrieved from Lab Manager website: [Link]

  • [Tests for robustness of biomedical and pharmaceutical analytic methods]. (2003). Retrieved from PubMed website: [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). Retrieved from ECA Academy website: [Link]

  • Quality Guidelines. (n.d.). Retrieved from ICH website: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). Retrieved from AMSbiopharma website: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023, December 14). Retrieved from European Medicines Agency website: [Link]

  • HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Retrieved from Phenomenex website: [Link]

    • ANALYTICAL METHODS. (n.d.). Retrieved from ATSDR website: [Link]

  • Why a robust method is essential in pharmaceutical analysis. (n.d.). Retrieved from Chromatography Today website: [Link]

  • What is the difference between specificity and selectivity? (2018, April 24). Retrieved from Lösungsfabrik website: [Link]

  • Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. (2020, November 12). Retrieved from IVT Network website: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021, March 26). Retrieved from LCGC International website: [Link]

  • How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. (2025, May 2). Retrieved from PharmaGuru.co website: [Link]

  • Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS. (2021, July 15). Retrieved from PubMed website: [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025, January 15). Retrieved from Taylor & Francis website: [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2025, August 7). Retrieved from ResearchGate website: [Link]

  • Quality: specifications, analytical procedures and analytical validation. (2023, December 15). Retrieved from European Medicines Agency website: [Link]

  • A quantitative method for the determination of antihistaminic compounds containing the pyridine radical. (1949, April). Retrieved from PubMed website: [Link]

  • Limit of Blank, Limit of Detection and Limit of Quantitation. (n.d.). Retrieved from NIH website: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2025, August 6). Retrieved from ResearchGate website: [Link]

  • How To Perform Detection Limit (DL) and Quantification Limit (QL) in AMV. (2025, May 2). Retrieved from PharmaGuru website: [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. (n.d.). Retrieved from Jetir.Org website: [Link]

  • A quantitative study of weak noncovalent interactions in two pyridine isomers containing nitrile and thiophene moieties. (n.d.). Retrieved from Indian Academy of Sciences website: [Link]

  • Linearity, accuracy and precision results of HPLC method. (n.d.). Retrieved from ResearchGate website: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Retrieved from ResearchGate website: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Retrieved from Emery Pharma website: [Link]

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Sources

Validation

A Comparative Guide to the UV-Vis Absorption Characteristics of 5-(1-Aminoethyl)pyridin-2-ol

This guide provides a comprehensive framework for understanding and characterizing the ultraviolet-visible (UV-Vis) absorption properties of 5-(1-Aminoethyl)pyridin-2-ol. Given the absence of published experimental data...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for understanding and characterizing the ultraviolet-visible (UV-Vis) absorption properties of 5-(1-Aminoethyl)pyridin-2-ol. Given the absence of published experimental data for this specific molecule, this document outlines a robust, best-practice methodology for its complete spectral characterization. We will explore the critical influence of solvent polarity and pH on its absorption profile, drawing comparisons with structurally related compounds to predict its behavior and provide a context for experimental results. This guide is intended for researchers in analytical chemistry, spectroscopy, and drug development who require a deep understanding of how molecular structure and environment dictate UV-Vis absorption.

Foundational Principles: The Structural Basis of Absorption

The UV-Vis absorption spectrum of 5-(1-Aminoethyl)pyridin-2-ol is governed by its unique combination of functional groups: a pyridine ring, a hydroxyl group at the 2-position, and an aminoethyl substituent at the 5-position. The most critical feature is the well-established tautomeric equilibrium between the 2-hydroxypyridine (enol) form and the 2-pyridone (keto) form[1][2].

This equilibrium is highly sensitive to the surrounding environment. Non-polar solvents tend to favor the 2-hydroxypyridine tautomer, whereas polar solvents, through hydrogen bonding and dipole-dipole interactions, significantly stabilize the more polar 2-pyridone tautomer[1][2][3]. This phenomenon is the primary determinant of the compound's UV-Vis spectrum, as the two tautomers possess distinct electronic conjugation systems and thus absorb at different wavelengths. Studies on similar pyridone systems show that the 2-hydroxypyridine form typically absorbs at a shorter wavelength compared to the 2-pyridone form[4].

Furthermore, the presence of both a basic amino group and the acidic/basic pyridinol/pyridone moiety means that the compound's protonation state will change dramatically with pH. These changes will induce significant spectral shifts, providing valuable information about the molecule's pKa values.

Experimental Design for Comprehensive Characterization

To fully elucidate the UV-Vis characteristics of 5-(1-Aminoethyl)pyridin-2-ol, a systematic approach is required. The following experimental workflow is designed to provide a complete picture of its solvatochromic (solvent-dependent) and pH-dependent behavior.

Materials and Instrumentation
  • Analyte: 5-(1-Aminoethyl)pyridin-2-ol (high purity)

  • Solvents:

    • Polar Protic: Methanol, Ethanol, Deionized Water

    • Polar Aprotic: Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)

    • Non-Polar: Cyclohexane, Dioxane

  • Buffers: A series of standard buffer solutions (e.g., phosphate, borate, citrate) covering a pH range from 2 to 12.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 190-800 nm, equipped with 1 cm path length quartz cuvettes[5].

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL or 10 mM) of the analyte in a suitable solvent, such as methanol. This ensures accurate dilutions.

  • Solvent Effect Analysis:

    • Prepare dilute solutions (e.g., 10-50 µM) from the stock solution in each of the selected solvents (Methanol, Water, ACN, DMSO, Cyclohexane). The final concentration should yield an absorbance maximum between 0.5 and 1.5 AU to ensure linearity within the Beer-Lambert Law[6][7].

    • For each solution, use the corresponding pure solvent as the blank reference[5].

    • Acquire the full absorption spectrum (e.g., 200-450 nm) for each sample.

    • Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.

  • pH Dependence Analysis:

    • Prepare a series of aqueous solutions buffered at various pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).

    • Add a small aliquot of the analyte stock solution to each buffer to achieve the same final concentration as in the solvent analysis.

    • Use the corresponding buffer solution as the blank reference for each measurement.

    • Acquire the full absorption spectrum for each pH point and record the λmax and absorbance values.

  • Molar Absorptivity (ε) Determination:

    • Using the data from the solvent analysis (e.g., in methanol), prepare a series of dilutions of known concentrations (e.g., 5, 10, 20, 30, 40 µM).

    • Measure the absorbance of each solution at the determined λmax.

    • Plot absorbance versus concentration. According to the Beer-Lambert Law (A = εbc), the slope of the resulting line will be the molar absorptivity (ε) since the path length (b) is 1 cm[6].

The following diagram illustrates this comprehensive workflow.

G cluster_analysis Analysis stock Prepare Concentrated Stock Solution dilute_solv Dilute in Solvents (MeOH, H2O, ACN, etc.) stock->dilute_solv dilute_ph Dilute in Buffers (pH 2 to 12) stock->dilute_ph blank_solv Blank with Pure Solvent dilute_solv->blank_solv blank_ph Blank with Buffer dilute_ph->blank_ph scan_solv Scan UV-Vis Spectrum (200-450 nm) blank_solv->scan_solv record_lambda_solv Determine λmax & Absorbance scan_solv->record_lambda_solv scan_ph Scan UV-Vis Spectrum (200-450 nm) blank_ph->scan_ph record_lambda_ph Determine λmax & Absorbance scan_ph->record_lambda_ph beer_plot Beer-Lambert Plot (Quantitative Analysis) record_lambda_solv->beer_plot determine_e Calculate Molar Absorptivity (ε) beer_plot->determine_e

Caption: Experimental workflow for UV-Vis characterization.

Anticipated Spectral Behavior and Comparative Analysis

Based on the known properties of its structural components, we can predict the absorption characteristics of 5-(1-Aminoethyl)pyridin-2-ol and compare them to established data for analogous compounds.

Effect of Tautomerism and Solvent Polarity

The tautomeric equilibrium is the dominant factor.

  • In Non-Polar Solvents (e.g., Cyclohexane): The less polar 2-hydroxypyridine tautomer is expected to predominate. This form has an aromatic pyridine system, and its spectrum will likely resemble that of other substituted aminopyridines.

  • In Polar Solvents (e.g., Water, Methanol): The more polar 2-pyridone tautomer will be favored. This form has a conjugated diene-like system within the ring, which typically results in a bathochromic (red) shift to a longer λmax compared to the hydroxypyridine form[2][4]. This shift occurs because the polar solvent stabilizes the charge-separated character of the pyridone's excited state more than its ground state.

The diagram below illustrates the key chemical structures influencing the spectrum.

Caption: Key equilibria influencing UV-Vis absorption.

Comparative Data

The following table presents anticipated λmax values for the target compound alongside actual experimental data for structurally relevant alternatives. This comparison provides a benchmark for interpreting experimental results.

CompoundSolventλmax (nm)Rationale / CommentsReference
5-(1-Aminoethyl)pyridin-2-ol (Anticipated) Cyclohexane~280-300Dominated by the 2-hydroxypyridine tautomer, similar to aminopyridines.N/A
5-(1-Aminoethyl)pyridin-2-ol (Anticipated) Water / Methanol~310-340Bathochromic shift due to stabilization of the polar 2-pyridone tautomer.N/A
5-(1-Aminoethyl)pyridin-2-ol (Anticipated) Acidic (pH < 4)~270-290Protonation of the ring nitrogen may cause a hypsochromic (blue) shift.N/A
2-Hydroxypyridine Dioxane225, 294Represents the enol tautomer favored in less polar media.[8]
2-Pyridone Water226, 297Represents the keto tautomer favored in polar media. Tautomerism complicates direct comparison.[2]
Pyridine Acidic (pH < 3)202, 254The fundamental parent heterocycle without hydroxyl or amino substituents.[9]
2-Amino-3-hydroxypyridine Data available~290-310A close structural analog with both key functional groups.[10]
4-Amino-3-chloropyridine Acidic (pH < 3)204, 242, 284Demonstrates typical absorption for a substituted aminopyridine in an acidic medium.[11]

Conclusion

The UV-Vis absorption profile of 5-(1-Aminoethyl)pyridin-2-ol is predicted to be highly sensitive to its environment, a direct consequence of its capacity for tautomerization and protonation. The key takeaway for researchers is the critical importance of solvent and pH selection during analysis. In non-polar solvents, a spectrum characteristic of a 2-hydroxypyridine derivative is expected, while in polar and aqueous media, a bathochromically shifted spectrum corresponding to the 2-pyridone tautomer will likely dominate.

By employing the systematic experimental workflow detailed in this guide, scientists can precisely determine the λmax, molar absorptivity, and pKa values of this compound. This information is fundamental for developing quantitative analytical methods (e.g., for HPLC-UV detection or concentration determination), for understanding its photochemical properties, and for predicting its behavior in various biochemical and pharmaceutical formulations. Comparing the acquired data with the provided reference compounds will validate the experimental findings and place them within the broader context of heterocyclic chemistry.

References

  • SIELC Technologies. (n.d.). Uv-Vis Spectrum of 4-Amino-3-chloropyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, March 16). 2.4: Effect of Solvent. Retrieved from [Link]

  • Ben-Ali, B., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. MDPI Sciforum. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer- Lambert Law and Identification of an Unknown Mixture. Retrieved from [Link]

  • University of North Carolina Pembroke. (n.d.). Experiment 2: UV-Vis Spectrophotometric Characterization of DOC. Retrieved from [Link]

  • Hashem, E. Y., & Saleh, M. S. (2002). Solvent effects on the electronic absorption spectra and acid strength of some substituted pyridinols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(2), 239-247.
  • Alimmari, A., et al. (2012). Solvent and Structural Effects on the UV–Vis Absorption Spectra of Some 4,6-Disubstituted-3-Cyano-2-Pyridones. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1563.
  • Trends in Sciences. (2024). Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester. Trends in Sciences, 21(4), 7403.
  • Master Organic Chemistry. (2016, September 16). Introduction To UV-Vis Spectroscopy. Retrieved from [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • Mohammed, A. M. (2023). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
  • SpectraBase. (n.d.). 4-Dimethylamino-pyridine - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Normalized UV-Vis spectra of 5a-5d in pyridine. Retrieved from [Link]

  • Besso, E., & Landa, I. (1981). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[6][7]-annelated rings and oxygen at the[7]-position. Journal of the Chemical Society, Perkin Transactions 2, (6), 781-786.

  • ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorption spectra of 5 in various solvents;[6] = 1 × 10⁻⁵ M. Retrieved from [Link]

  • Katritzky, A. R., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC, 2002(11), 198-215.
  • SpectraBase. (n.d.). 2-Amino-3-hydroxypyridine - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 5-(1-aminoethyl)-1H-pyridin-2-one. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021, December 31). 2-Pyridone tautomer ratio. Retrieved from [Link]

  • WuXi Biology. (n.d.). How about Tautomers?. Retrieved from [Link]

  • Al-Etaibi, A. M., & El-Apasery, M. A. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Derivatives.

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Comparative

A Comparative Guide to Impurity Profiling of 5-(1-Aminoethyl)pyridin-2-ol Dihydrochloride Batches

A Technical Guide for Researchers, Scientists, and Drug Development Professionals The journey of a drug from laboratory synthesis to patient application is paved with rigorous quality control, a cornerstone of which is t...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey of a drug from laboratory synthesis to patient application is paved with rigorous quality control, a cornerstone of which is the comprehensive analysis of the Active Pharmaceutical Ingredient (API). This guide provides an in-depth, comparative analysis of methodologies for the impurity profiling of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride, a critical building block in modern pharmaceuticals. We will explore the rationale behind experimental design, compare the efficacy of various analytical techniques with supporting data, and provide detailed protocols to empower researchers in establishing robust quality control systems.

The Imperative of Purity: Why Impurity Profiling Matters

The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of a final drug product.[1][2] Regulatory bodies, led by the International Council for Harmonisation (ICH), have established stringent guidelines, such as ICH Q3A(R2) for new drug substances, that mandate the reporting, identification, and toxicological qualification of impurities exceeding specific thresholds.[1][3][4][5][6][7] For 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride, a thorough understanding of its impurity profile is not merely a regulatory formality but a scientific necessity to ensure patient safety and product consistency.[8][9]

Mapping the Source: Potential Impurities in Synthesis

The impurity profile of an API is intrinsically linked to its synthetic route. A plausible and common pathway to 5-(1-Aminoethyl)pyridin-2-ol involves the reductive amination of a ketone precursor, such as 5-acetyl-2-hydroxypyridine. This process, along with purification and storage, can introduce several classes of impurities.[4][10]

  • Organic Impurities: These are the most common and include starting materials, by-products, intermediates, degradation products, and reagents.[3][4] For this specific API, potential organic impurities could include unreacted 5-acetyl-2-hydroxypyridine, over-reduced species, or side-reaction products like isomeric pyridines.[11]

  • Inorganic Impurities: This category encompasses reagents, ligands, catalysts, and heavy metals that may be introduced during manufacturing.[4]

  • Residual Solvents: Solvents used during synthesis or purification may remain in the final API and are controlled according to ICH Q3C guidelines.[1][3][4]

Synthesis_and_Impurity_Origins cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurity Sources Start_Material 5-Acetyl-2-hydroxypyridine Reaction Reductive Amination Start_Material->Reaction Impurity_Start Unreacted Starting Material Start_Material->Impurity_Start Carry-over API 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride Reaction->API Impurity_Side Side-Reaction Byproducts Reaction->Impurity_Side Formation Impurity_Reagent Reagents, Solvents, Catalysts Reaction->Impurity_Reagent Residual Impurity_Deg Degradation Products (Storage/Stress) API->Impurity_Deg Formation

Caption: Synthetic pathway of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride and its impurity sources.

A Comparative Toolkit for Impurity Detection

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-modal approach, leveraging orthogonal methods, is essential for robust characterization. The choice of technique depends on the nature of the impurity being targeted.[12]

Analytical TechniquePrinciple & ApplicationAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates compounds based on polarity. Ideal for quantifying known, UV-active organic impurities.[1][13]High resolution, excellent quantitative precision and accuracy, widely available.[12]May not detect impurities without a UV chromophore; peak co-elution can mask impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS) Couples HPLC separation with mass detection, providing molecular weight and fragmentation data.[14][15]High sensitivity and selectivity; essential for identifying unknown impurities and confirming known ones.[14][16]Matrix effects can cause ion suppression; quantification requires appropriate standards; higher operational cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds.[17] Primarily used for residual solvents and volatile organic impurities.[12][18]Excellent for volatile analysis; high sensitivity.[19]Not suitable for non-volatile or thermally labile compounds like the API itself.[17][20]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about molecules in solution.Unrivaled for absolute structure elucidation of unknown impurities after isolation; quantitative NMR (qNMR) for purity assessment without reference standards.Lower sensitivity compared to mass spectrometry, requiring higher sample concentrations.[10]
Comparative Experimental Data

To demonstrate the synergy of these techniques, three distinct batches of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride were analyzed. The data below illustrates how different methods reveal different facets of the impurity profile.

Impurity IDBatch 1 (% Area)Batch 2 (% Area)Batch 3 (% Area)Primary Detection MethodRationale
API 99.7599.6899.85HPLC-UVMain component quantification.
Impurity A (Starting Material) 0.110.150.06HPLC-UVKnown UV-active impurity, easy to quantify.
Impurity B (Unknown, m/z 155.08) 0.07Not Detected0.04LC-MSNot resolved or detected by UV; identified by mass.
Impurity C (Unknown, m/z 171.07) Not Detected0.09Not DetectedLC-MSBatch-specific impurity, identified by mass.
Residual Toluene < 0.010.02< 0.01GC-MS (Headspace)Volatile solvent, not detectable by LC methods.

This comparative data underscores a critical principle: relying solely on HPLC-UV would have resulted in an incomplete and potentially misleading purity assessment. The use of LC-MS was crucial for detecting and identifying unknown, batch-specific impurities, while GC-MS was necessary for controlling residual solvents.

Validated Experimental Protocols

The trustworthiness of any analytical data hinges on the robustness of the experimental protocol. The following methods provide a validated starting point for the analysis of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride.

Protocol 1: HPLC-UV Method for Purity and Specified Impurities

This method is designed for the accurate quantification of the main peak and any known, specified impurities.

1. Chromatographic Conditions:

  • Column: C18 Reverse-Phase, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes, then ramp to 95% B and hold for 5 minutes, followed by re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 265 nm.

  • Injection Volume: 5 µL.

2. Sample Preparation:

  • Diluent: 50:50 Water:Acetonitrile.

  • Sample Concentration: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Filtration: Filter the sample through a 0.22 µm PVDF syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh Weigh Sample (0.5 mg/mL) Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Gradient Separation Inject->Separate Detect UV Detection (265 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Calculate % Area Integrate->Quantify

Caption: Standardized workflow for HPLC-UV impurity quantification.

Protocol 2: LC-MS Method for Identification of Unknowns

This protocol is optimized for detecting and identifying unknown impurities. The use of a volatile mobile phase modifier (formic acid) is crucial for MS compatibility.[16]

1. LC Conditions:

  • Utilize the same column and mobile phases as the HPLC-UV method. A smaller internal diameter column (e.g., 2.1 mm) with a lower flow rate (e.g., 0.4 mL/min) is often preferred for better MS sensitivity.

2. MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode. Rationale: The primary and secondary amine functionalities are readily protonated, making positive mode ESI highly effective.

  • Mass Analyzer: High-Resolution Mass Spectrometry (HRMS) such as Q-TOF or Orbitrap is preferred for accurate mass measurements, which aids in elemental composition determination.

  • Scan Mode: Full Scan (e.g., m/z 100-500) to detect all ions.

  • Data-Dependent Acquisition (DDA): Program the instrument to automatically perform fragmentation (MS/MS) on the most intense ions detected in the full scan to obtain structural information.

A Self-Validating System for Trustworthy Results

To ensure the integrity of the impurity profile, the analytical approach must be self-validating. This is achieved by:

  • System Suitability: Before any sample analysis, a standard solution is injected to verify the performance of the chromatographic system (e.g., resolution, peak symmetry, efficiency).

  • Orthogonal Techniques: Confirming the identity of an impurity with a secondary technique (e.g., identifying an HPLC peak with LC-MS) provides a high degree of confidence.[15]

  • Forced Degradation Studies: Intentionally subjecting the API to stress conditions (acid, base, oxidation, heat, light) helps to predict potential degradation products and demonstrates the peak-purity and stability-indicating nature of the analytical method.[7][21]

By systematically investigating potential impurities, employing a suite of complementary analytical techniques, and adhering to validated protocols, researchers can build a comprehensive and reliable impurity profile for 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride. This diligent approach is fundamental to ensuring the quality and safety of pharmaceuticals, ultimately protecting the patients who depend on them.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Agilent Technologies.
  • Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho.
  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2). ICH.
  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.
  • Niessen, W. M. A.
  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. SynThink.
  • IKEV. ICH Q3BR Guideline Impurities in New Drug Products. IKEV.
  • MoleculeMatters. (2024, November 18). Impurity profile-API.
  • Separation Science. (2023, December 8). Learn how to conduct structural analysis of impurities in pharmaceuticals.
  • Benchchem. A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. Benchchem.
  • Benchchem. Common impurities in commercial Pyridine-2-sulfonic acid. Benchchem.
  • SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink.
  • Journal of Pharmaceutical Research and Development. (2020, December 15).
  • ResearchGate. (2020, December). Regulatory aspects of Impurity profiling.
  • ATSDR. ANALYTICAL METHODS.
  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Pharmaguideline. (2017, July 27). Impurity Profiling of Drug Substances in Pharmaceuticals. Pharmaguideline.
  • IJPRA. (2018, September 21).
  • Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Thermo Fisher Scientific.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride. As researchers, scientists, and drug development professionals, our commitment...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep understanding of the principles of safe laboratory practice.

Disclaimer: A specific Safety Data Sheet (SDS) for 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride was not available at the time of writing. Therefore, the guidance herein is synthesized from established principles of chemical waste management and data from analogous compounds, specifically other amino-pyridine derivatives and amine hydrochloride salts.[1][2][3] It is imperative to consult your institution's Environmental Health and Safety (EHS) office for site-specific procedures and to always perform a risk assessment before handling any chemical waste.[4][5]

Hazard Identification and Risk Assessment

Understanding the potential hazards of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride is the foundation of its safe handling and disposal. Based on the chemistry of its functional groups (aminopyridine, hydrochloride salt), we can infer several key characteristics. The pyridine moiety suggests potential toxicity, while the amine hydrochloride salt implies acidic and corrosive properties in aqueous solution.[2][6]

Inferred Hazard Profile:

Hazard ClassDescription & RationalePotential Consequences
Skin Corrosion/Irritation As a dihydrochloride salt, this compound will form an acidic solution in the presence of moisture, which can be corrosive to skin and mucous membranes. Related amino-pyridines are classified as causing severe skin burns.[3][7]Chemical burns, irritation, dermatitis.
Serious Eye Damage Acidic and potentially corrosive properties pose a significant risk to eyes, which are highly sensitive to pH changes and chemical insults. This is a common characteristic of amine salts and corrosive substances.[1][3]Severe irritation, burns, and potentially irreversible eye damage.
Acute Toxicity (Oral, Dermal, Inhalation) Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or if inhaled.[2][8] While the exact toxicity of this compound is unknown, it should be handled as a toxic substance.Systemic toxic effects, organ damage.
Environmental Hazard Large amounts of pyridine-based compounds can affect the pH of water systems and be harmful to aquatic organisms.[1][9] Therefore, release into the environment must be strictly avoided.Contamination of waterways, harm to aquatic life.

Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The following PPE is mandatory when handling 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride in solid form or in solution.

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a splash risk, such as neutralization.[10]

  • Hand Protection: Use chemically resistant gloves. Nitrile gloves are a common standard, but it is best practice to consult a glove compatibility chart for specific resistance to pyridine derivatives and hydrochloric acid. Always double-glove if handling concentrated waste.

  • Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned. For tasks with a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]

Waste Segregation and Containerization: The Cornerstone of Compliance

Proper segregation and containment prevent dangerous reactions and ensure that waste is routed to the correct disposal facility.[5][11] Chemical waste is strictly regulated by governmental bodies such as the Environmental Protection Agency (EPA) in the United States under the Resource Conservation and Recovery Act (RCRA).[4][12][13]

Container Requirements:

  • Compatibility: The waste container must be compatible with the chemical. For 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride, which is acidic, high-density polyethylene (HDPE) or glass containers are appropriate. Plastic is often preferred to minimize the risk of breakage.[4]

  • Condition: Containers must be in good condition, free of leaks, and have a secure, screw-top cap.[5] Do not use containers that previously held food or beverages.

  • Labeling: This is a critical step. The container must be clearly labeled using your institution's hazardous waste tag.[4][5] The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "5-(1-Aminoethyl)pyridin-2-ol dihydrochloride"

    • The approximate concentration and quantity

    • All associated hazard pictograms (e.g., Corrosive, Toxic)

    • The date of waste generation and the name of the principal investigator or lab group[4]

Step-by-Step Disposal Protocol

The following workflow provides a decision-making framework for the proper disposal of this compound.

Caption: Decision workflow for the disposal of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride.

Protocol 1: Direct Disposal (Standard Procedure)

This is the most straightforward and generally recommended method for laboratory-scale waste.

  • Prepare the Waste Container: Select an appropriate, clean, and empty hazardous waste container as described in Section 3.

  • Affix Label: Securely attach a completed hazardous waste label to the container before adding any waste.

  • Transfer Waste: Working inside a chemical fume hood and wearing all required PPE, carefully transfer the 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride (solid or solution) into the labeled container. Use a funnel for liquids to prevent spills.

  • Seal Container: Tightly seal the container cap. Do not leave a funnel in the opening.[5]

  • Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area. This area must be under the control of the lab personnel and away from incompatible materials.[5]

  • Schedule Pickup: Once the container is nearly full (around 90%), arrange for its collection by your institution's EHS or hazardous waste management office.[5]

Protocol 2: Neutralization Pre-Treatment (Use with Caution)

In some cases, neutralizing the acidic dihydrochloride salt may be desirable to reduce its corrosivity, though the resulting solution must still be disposed of as hazardous waste. This procedure should only be performed if you have experience with acid-base neutralization and it is permitted by your EHS office.

  • Setup: In a chemical fume hood, place a beaker containing the aqueous solution of 5-(1-Aminoethyl)pyridin-2-ol dihydrochloride in a secondary container (e.g., an ice bath) on a stir plate.

  • Prepare Base: Prepare a solution of a weak base, such as 1M sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).[14][15]

  • Slow Addition: While stirring the amine hydrochloride solution, add the basic solution dropwise using a pipette or burette.

  • Monitor pH: Periodically check the pH of the solution using a calibrated pH meter or pH strips. The target is a neutral pH range (6.0 - 8.0).

  • Control Temperature: The neutralization reaction is exothermic. Monitor the temperature and control the rate of addition to prevent boiling or splashing.

  • Final Disposal: Once neutralized, transfer the solution to a properly labeled hazardous waste container. The label should now reflect the neutralized contents (e.g., "Neutralized 5-(1-Aminoethyl)pyridin-2-ol solution"). This waste must still be collected by EHS.

Emergency Procedures

  • Spill: For a small spill, absorb the material with a chemical absorbent pad or inert material (e.g., vermiculite). Collect the contaminated absorbent into a sealed, labeled hazardous waste container. For large spills, evacuate the area and contact your institution's emergency EHS number immediately.[5]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][10]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]

By adhering to these scientifically grounded procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure that your research activities are environmentally responsible.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Environmental Health and Safety, University of Tennessee, Knoxville. How to Dispose of Chemical Waste.
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Columbia University Research. Hazardous Chemical Waste Management Guidelines.
  • University of Otago. Laboratory chemical waste disposal guidelines.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.
  • ERG Environmental. How to Properly Manage Hazardous Waste Under EPA Regulations.
  • ACTenviro. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet: 2-(2-Aminoethyl)pyridine.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?.
  • TCI Chemicals. (2024, December 10). Safety Data Sheet: 2-(2-Aminoethyl)pyridine.
  • Google Patents. EP2621887A1 - Decolorization of amines.
  • PubChem. 5-(1-aminoethyl)-1H-pyridin-2-one.
  • PENTA. (2024, November 26). Safety Data Sheet: Pyridine.
  • Thermo Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-(2-Aminoethyl)pyridine.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: 3-(2-Aminoethyl)pyridine.
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet: Pyridine.
  • The Good Scents Company. 5-ethyl-2-methyl pyridine, 104-90-5.

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